Product packaging for 2,3,5-Trifluorobenzyl bromide(Cat. No.:CAS No. 226717-83-5)

2,3,5-Trifluorobenzyl bromide

Cat. No.: B1304620
CAS No.: 226717-83-5
M. Wt: 225.01 g/mol
InChI Key: QPMAEHBAXJSICW-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrF3 and its molecular weight is 225.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3 B1304620 2,3,5-Trifluorobenzyl bromide CAS No. 226717-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMAEHBAXJSICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380351
Record name 2,3,5-Trifluorobenzyl bromide
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226717-83-5
Record name 2,3,5-Trifluorobenzyl bromide
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Record name 226717-83-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Trifluorobenzyl Bromide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The properties of fluorinated benzyl bromides are of significant interest in medicinal chemistry and materials science, where they serve as critical building blocks. While data for the 2,3,5- isomer is sparse, the properties of the 2,4,5- isomer provide a useful approximation for molecular weight, density, and general state.

Table 1: Physical Properties of 2,4,5-Trifluorobenzyl bromide (CAS: 157911-56-3)

PropertyValueSource(s)
Molecular Formula C₇H₄BrF₃[1][2]
Molecular Weight 225.01 g/mol [1][2]
Appearance Colorless to light yellow clear liquid; White low melting solid[2][3]
Melting Point 10 - 13 °C[2]
Boiling Point 188.8 ± 35.0 °C (Predicted)[3]
Density 1.71 g/mL[2][3]
Refractive Index n20/D 1.51[2]
CAS Number 157911-56-3[1][4][5]
Purity ≥ 98% (GC)[2]
Sensitivity Lachrymatory[3]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for compound characterization, process development, and quality control. Below are standard laboratory protocols for measuring the key properties listed above.

The melting point is a crucial indicator of a substance's purity. For a pure crystalline compound, the melting point is sharp and well-defined, whereas impurities typically cause a depression and broadening of the melting range.[6]

Methodology:

  • Sample Preparation: A small amount of the dried, powdered sample is loaded into a thin-walled glass capillary tube, which is sealed at one end.[7][8] The sample is compacted to a height of about 3 mm by tapping the tube.[8]

  • Apparatus Setup: The capillary tube is placed in a heating block or liquid bath apparatus (such as a Thiele tube or a modern digital device) adjacent to a calibrated thermometer.[6][9]

  • Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic used for identification and purification.

Methodology (Distillation or Thiele Tube):

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or distillation flask.[9]

  • Apparatus Setup: A thermometer is positioned with its bulb just below the level of the side arm of the distillation flask or at the same level as the sample in a Thiele tube setup.[10] A sealed capillary tube is placed (open end down) into the liquid to serve as an indicator for boiling.[10]

  • Heating: The apparatus is heated gently and uniformly.[10]

  • Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube and the temperature reading on the thermometer remains constant.[10] This temperature should be recorded along with the barometric pressure.

Density is the mass per unit volume of a substance and is typically measured in g/mL or g/cm³.

Methodology (For Liquids):

  • Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (a specialized flask for density measurement) is recorded using an analytical balance.[11][12]

  • Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder, or the pycnometer is filled to its calibrated volume.[13]

  • Final Mass Measurement: The mass of the container with the liquid is recorded.[12][13]

  • Calculation: The mass of the liquid is found by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.[12] For higher precision, the determination should be performed at a controlled temperature.[11]

Synthesis Pathway Visualization

Trifluorobenzyl bromides are typically synthesized from their corresponding benzyl alcohol precursors. The conversion of the alcohol to the bromide is a standard nucleophilic substitution reaction. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).[14][15]

The logical workflow for a general synthesis is depicted below.

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Products & Purification A 2,3,5-Trifluorobenzyl Alcohol C Nucleophilic Substitution Reaction A->C Substrate B Brominating Agent (e.g., PBr₃ or PPh₃/NBS) B->C Reagent D Crude Product Mixture C->D Yields E Purification (e.g., Distillation, Chromatography) D->E Processed via F 2,3,5-Trifluorobenzyl Bromide (Final Product) E->F Yields Pure

Caption: General synthesis workflow for Trifluorobenzyl Bromide.

References

2,3,5-Trifluorobenzyl bromide chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzyl bromide is a halogenated aromatic compound with the chemical formula C₇H₄BrF₃. As a trifluorinated benzyl bromide derivative, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This guide provides a comprehensive overview of the chemical structure, CAS number, and available technical data for this compound, alongside a discussion of its potential applications in research and development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 5 positions, and a bromomethyl group at the 1 position.

CAS Number: 226717-83-5

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, for comparative purposes, the properties of its isomers, 2,3,4-Trifluorobenzyl bromide and 2,4,5-Trifluorobenzyl bromide, are summarized below. It is anticipated that the properties of this compound would be within a similar range.

PropertyThis compound2,3,4-Trifluorobenzyl Bromide2,4,5-Trifluorobenzyl Bromide
Molecular Formula C₇H₄BrF₃C₇H₄BrF₃C₇H₄BrF₃
Molecular Weight 225.01 g/mol 225.01 g/mol 225.01 g/mol
Appearance --Colorless to light yellow clear liquid[1]
Melting Point --10 - 13 °C[1]
Boiling Point ---
Density -1.710 g/mL at 25 °C[2]1.71 g/mL[1]
Refractive Index -n20/D 1.5070[2]n20/D 1.51[1]

Synthesis and Reactivity

General Experimental Protocol: Radical Bromination of 2,3,5-Trifluorotoluene

This protocol is a representative example for the synthesis of trifluorobenzyl bromides and should be adapted and optimized for the specific synthesis of the 2,3,5-isomer.

Materials:

  • 2,3,5-Trifluorotoluene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or cyclohexane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trifluorotoluene and the anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of the radical initiator to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). The reaction is typically initiated by light or heat.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development and Research

Fluorinated benzyl bromides are valuable reagents in medicinal chemistry for the introduction of fluorinated phenyl moieties into drug candidates.[3] This can lead to improved pharmacological properties. While specific applications for this compound are not well-documented, its isomers are used in the synthesis of various biologically active compounds. It can be inferred that this compound would serve as a versatile intermediate in the following areas:

  • Scaffold Synthesis: As a reactive building block for the synthesis of complex molecular scaffolds.

  • Linker Chemistry: For the attachment of the trifluorobenzyl group to other molecules of interest.

  • Structure-Activity Relationship (SAR) Studies: To probe the effect of the 2,3,5-trifluorophenyl group on the biological activity of a compound series.

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of trifluorobenzyl bromides from the corresponding trifluorotoluene, a common and effective synthetic route.

Synthesis_Workflow General Synthesis of Trifluorobenzyl Bromides Start 2,3,5-Trifluorotoluene Reaction Radical Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) Reagents->Reaction Workup Aqueous Workup (Filtration, Washing, Drying) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Conclusion

This compound is a chemical intermediate with potential for application in various fields of chemical research, particularly in the synthesis of novel compounds for drug discovery. While specific data for this isomer is limited, its structural similarity to other well-studied trifluorobenzyl bromides suggests its utility as a valuable synthetic building block. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential.

References

Synthesis of 2,3,5-Trifluorobenzyl Bromide from 2,3,5-Trifluorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5-trifluorobenzyl bromide from 2,3,5-trifluorotoluene. The primary and most effective method for this transformation is the selective free-radical bromination of the benzylic methyl group. This document details the underlying reaction mechanism, compares various experimental protocols and reagents, and provides a generalized experimental procedure.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecules. Its synthesis from the readily available starting material, 2,3,5-trifluorotoluene, is a critical process. The key to this synthesis is the selective halogenation of the methyl group without affecting the aromatic ring. This is typically achieved through a free-radical pathway under specific reaction conditions.

Core Synthesis Pathway: Free-Radical Bromination

The conversion of 2,3,5-trifluorotoluene to this compound proceeds via a free-radical chain reaction.[1][2] This mechanism involves three key stages: initiation, propagation, and termination. The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.

Reaction Mechanism

The free-radical bromination mechanism is as follows:

  • Initiation: The reaction is initiated by the homolytic cleavage of the bromine source to form bromine radicals (Br•). This is typically achieved using UV light, heat, or a chemical radical initiator.[2][3]

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,3,5-trifluorotoluene, forming a resonance-stabilized 2,3,5-trifluorobenzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of the bromine source (e.g., Br₂ or an N-bromo compound) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3]

  • Termination: The reaction ceases when radicals combine with each other to form stable, non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br_Source Bromine Source (e.g., Br₂, NBS) Br_Radical 2 Br• (Bromine Radical) Br_Source->Br_Radical UV light or Δ TFT 2,3,5-Trifluorotoluene Br_Radical->TFT Benzyl_Radical 2,3,5-Trifluorobenzyl Radical TFT->Benzyl_Radical + Br• HBr HBr Product 2,3,5-Trifluorobenzyl Bromide Benzyl_Radical->Product + Bromine Source Br_Radical2 Br• Br_Br Br₂ Rad_Rad Radical Coupling Br_Radical_Term Br• Br_Radical_Term->Br_Br + Br• Benzyl_Radical_Term Benzyl Radical Benzyl_Radical_Term->Rad_Rad + Br• or Benzyl Radical G Start Start Setup Reaction Setup: - 2,3,5-Trifluorotoluene - Anhydrous Solvent Start->Setup Add_Reagents Add Reagents: - NBS - AIBN/BPO Setup->Add_Reagents Heat Heat to Reflux (Monitor by TLC/GC) Add_Reagents->Heat Cool_Filter Cool to RT and Filter Succinimide Heat->Cool_Filter Wash Wash Filtrate: 1. NaHCO₃ (aq) 2. Na₂S₂O₃ (aq) 3. Brine Cool_Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification (Vacuum Distillation or Chromatography) Concentrate->Purify End Product: 2,3,5-Trifluorobenzyl Bromide Purify->End

References

Spectroscopic Data and Analysis of 2,3,5-Trifluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,3,5-trifluorobenzyl bromide, catering to researchers, scientists, and professionals in drug development. The document summarizes predicted and available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlines detailed experimental protocols, and includes visualizations for analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables present a summary of the available and predicted spectroscopic data for this compound (C₇H₄BrF₃, Molecular Weight: 225.01 g/mol ).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~4.5s-CH₂Br
~6.9-7.2m-Ar-H

Prediction based on typical chemical shifts for benzylic protons and aromatic protons in fluorinated compounds.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~30-35CH₂Br
~110-160 (multiple peaks with C-F coupling)Ar-C

Predicted values are based on the analysis of similar fluorinated aromatic compounds.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
-110 to -140Ar-F

Fluorine chemical shifts are referenced to CFCl₃. The exact shifts and coupling patterns depend on the specific electronic environment created by the other fluorine atoms.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000mAromatic C-H Stretch
1620-1580m-sC=C Aromatic Ring Stretch
1500-1400sC=C Aromatic Ring Stretch
1300-1000sC-F Stretch
1250-1150mCH₂ Wag
~700-500m-sC-Br Stretch

Data is based on typical absorption regions for the functional groups present.[1]

Table 5: Mass Spectrometry (MS) Data - Predicted Fragmentation

m/zIonNotes
224/226[C₇H₄BrF₃]⁺Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine.
145[C₇H₄F₃]⁺Loss of Br radical from the molecular ion. This is expected to be the base peak.
125[C₆H₂F₃]⁺Loss of H₂ and further rearrangement.
91[C₇H₄]⁺Loss of 3F and Br.

The fragmentation pattern is predicted based on the principles of mass spectrometry for benzylic halides, where the loss of the halogen is a primary fragmentation step.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.[3]

    • Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).[3]

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrum is recorded on a 500 MHz NMR spectrometer.

    • The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

    • The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

    • Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • The spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

    • Proton decoupling is applied during acquisition.

    • A spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans are used.

    • Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • The spectrum is recorded at a frequency of 470 MHz.

    • Proton decoupling is applied.

    • A spectral width of 200 ppm, a relaxation delay of 1.0 s, an acquisition time of 1.0 s, and 64 scans are used.

    • Chemical shifts are referenced to an external standard of CFCl₃ (δ 0.0 ppm).

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR Method):

    • A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

    • Pressure is applied to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition:

    • The FTIR spectrum is recorded from 4000 to 400 cm⁻¹.

    • A total of 32 scans are co-added at a resolution of 4 cm⁻¹.

    • A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate (~1 mg/mL).

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[5]

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[5]

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode at 70 eV.[5]

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Organic Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shift, Coupling) Acq_NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

3.2 Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for this compound in an electron ionization mass spectrometer.

Fragmentation_Pathway M [C₇H₄BrF₃]⁺˙ (m/z = 224/226) Molecular Ion F1 [C₇H₄F₃]⁺ (m/z = 145) Base Peak M->F1 - Br• F2 [C₆H₂F₃]⁺ (m/z = 125) F1->F2 - H₂ Br_rad Br• H2 H₂

Caption: Predicted MS fragmentation of this compound.

References

Navigating the Solubility Landscape of 2,3,5-Trifluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. 2,3,5-Trifluorobenzyl bromide, as a trifluorinated benzylating agent, offers a valuable synthon for medicinal chemists and material scientists. A thorough understanding of its solubility behavior is paramount for its effective application. This document outlines the theoretical considerations of solubility and provides a practical guide to its experimental determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing solubility experiments and for understanding its general behavior in solution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol
Appearance Colorless to light yellow clear liquid[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Water Solubility Insoluble[2]

Note: Specific values for boiling point, melting point, and density for the 2,3,5-isomer were not found in the initial search. The provided information for appearance is based on the 2,4,5-isomer, which is expected to be similar.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative prediction of solubility. The polarity of this compound, influenced by the electronegative fluorine atoms and the polar carbon-bromine bond, suggests it will be more soluble in polar aprotic and moderately polar solvents. However, the presence of the aromatic ring also imparts some nonpolar character, allowing for some solubility in nonpolar solvents.

Quantitative solubility is a function of the thermodynamics of dissolution, including the enthalpy and entropy of mixing. For a solid solute, the lattice energy must be overcome by the solvation energy for dissolution to occur.

Experimental Determination of Solubility

Due to the absence of published quantitative solubility data, a standardized experimental protocol is essential for researchers to generate reliable and comparable results. The following section details a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • Solute: this compound (high purity, >98%)

  • Solvents: A range of common organic solvents (analytical grade or higher), such as:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone, Methyl Ethyl Ketone

    • Esters: Ethyl Acetate, Butyl Acetate

    • Ethers: Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane

    • Halogenated Hydrocarbons: Dichloromethane, Chloroform

    • Aromatic Hydrocarbons: Toluene, Xylene

    • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Nonpolar Solvents: Hexane, Cyclohexane

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography) to a concentration within the linear range of the analytical method. Record the dilution factor.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in various units, such as g/L, mg/mL, and mol/L.

    • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_reporting Reporting prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Allow solid to settle prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute sample samp2->samp3 ana2 Analyze samples (HPLC/GC) samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Calculate concentration ana2->ana3 rep1 Express solubility (g/L, mol/L) ana3->rep1 rep2 Report average and standard deviation rep1->rep2

Figure 1: Experimental workflow for solubility determination.

Data Presentation of Solubility

Once determined, the quantitative solubility data for this compound should be presented in a clear and structured format to facilitate comparison. Table 2 provides a template for reporting this data.

Table 2: Solubility of this compound in Common Organic Solvents at 25 °C (Template)

Solvent ClassSolventSolubility (g/L)Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Butyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran
1,4-Dioxane
Halogenated Dichloromethane
Hydrocarbons Chloroform
Aromatic Toluene
Hydrocarbons Xylene
Aprotic Polar Acetonitrile
Solvents Dimethylformamide
Dimethyl Sulfoxide
Nonpolar Hexane
Solvents Cyclohexane

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound is currently lacking, this guide provides the necessary framework for its systematic determination and reporting. The detailed experimental protocol and standardized data presentation table are intended to support researchers in generating high-quality, reproducible solubility data. A thorough understanding of the solubility of this important synthetic intermediate will undoubtedly accelerate its application in the development of new chemical entities across various scientific disciplines. Researchers are encouraged to utilize this guide to build a collective knowledge base on the physicochemical properties of this compound.

References

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2,3,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for 2,3,5-trifluorobenzyl bromide. As a key intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its properties is crucial for ensuring laboratory safety and mitigating potential risks. This document outlines the known hazards, provides available physical and chemical data, and offers guidance on safe handling, storage, and emergency procedures.

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance. Direct contact can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure to its vapors.

GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
alt text
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
alt text
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation
alt text

Signal Word: Danger

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for planning experimental procedures.

PropertyValueSource
CAS Number 226717-83-5--INVALID-LINK--[1]
Molecular Formula C₇H₄BrF₃--INVALID-LINK--[1]
Molecular Weight 225.01 g/mol --INVALID-LINK--[1]
Boiling Point 181.1°C--INVALID-LINK--[1]
Melting Point No data available
Density 1.71 g/mL--INVALID-LINK--[1]
Flash Point 69.1°C or 90°C--INVALID-LINK--[1], --INVALID-LINK--[2]
Refractive Index 1.505--INVALID-LINK--[3]
Appearance Colorless to light yellow liquid
Odor Pungent, irritating
Solubility No data available

Toxicological Information

Potential Health Effects:

  • Inhalation: May cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation.

  • Skin Contact: Causes severe skin burns and irritation. Prolonged contact can lead to tissue damage.

  • Eye Contact: Causes serious and potentially permanent eye damage.

  • Ingestion: May cause severe burns to the mouth, throat, and stomach.

Reactivity and Incompatible Materials

This compound is a reactive compound. It is incompatible with:

  • Strong oxidizing agents

  • Strong bases

  • Alcohols

  • Amines

Contact with these substances should be avoided to prevent vigorous or explosive reactions. The compound may also be sensitive to moisture.

Experimental Protocols and Safe Handling

While specific, detailed experimental protocols for the synthesis and use of this compound are not publicly available, the following general procedures should be strictly adhered to in a laboratory setting.

Engineering Controls:

  • Work with this compound should always be conducted in a well-ventilated chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Handling Procedures:

  • Avoid all direct contact with the substance.

  • Do not breathe vapors or mists.

  • Weigh and transfer the material in a fume hood.

  • Keep containers tightly closed when not in use.

  • Ground all equipment to prevent static discharge, which could be an ignition source.

  • Wash hands thoroughly after handling.

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • Store in a tightly sealed, corrosion-resistant container.

  • The storage area should be secured and accessible only to authorized personnel.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Emits toxic and corrosive fumes of hydrogen bromide and hydrogen fluoride under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Hazard Mitigation

The following diagram illustrates a logical workflow for mitigating the hazards associated with this compound.

HazardMitigationWorkflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Experimental Procedure cluster_post Post-Procedure ReviewSDS Review Safety Data Sheet (SDS) IdentifyHazards Identify Hazards: - Corrosive (H314) - Lachrymator - Respiratory Irritant (H335) ReviewSDS->IdentifyHazards AssessRisks Assess Risks for Planned Experiment IdentifyHazards->AssessRisks EngineeringControls Implement Engineering Controls: - Fume Hood - Eyewash/Safety Shower AssessRisks->EngineeringControls SelectPPE Select Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat EngineeringControls->SelectPPE SafeHandling Establish Safe Handling Procedures SelectPPE->SafeHandling ConductExperiment Conduct Experiment SafeHandling->ConductExperiment Decontaminate Decontaminate Work Area & Equipment ConductExperiment->Decontaminate WasteDisposal Proper Waste Disposal Decontaminate->WasteDisposal Store Secure Storage of Unused Material WasteDisposal->Store

Caption: Workflow for Hazard Assessment and Mitigation.

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) and follow all institutional safety protocols when working with this compound.

References

Introduction to trifluoromethylated building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

. ## An In-depth Technical Guide to Trifluoromethylated Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's pharmacological profile. This guide provides a comprehensive overview of trifluoromethylated building blocks, detailing their synthesis, the physicochemical and pharmacokinetic advantages they confer, and their application in drug discovery, supported by experimental protocols and pathway visualizations.

The trifluoromethyl group is prized for its ability to significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Its high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, often leading to a longer drug half-life and improved bioavailability.[1][2]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a trifluoromethyl group can dramatically alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are rooted in the fundamental physicochemical modifications the CF₃ group imparts.

Physicochemical Properties

Key physicochemical parameters such as lipophilicity (logP) and acidity (pKa) are significantly influenced by trifluoromethylation. The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes.[3] Furthermore, its strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH and consequently its solubility and target engagement.[4][5]

To illustrate these effects, the following table compares the physicochemical properties of two well-known trifluoromethylated drugs, Celecoxib and Fluoxetine, with their non-fluorinated analogs.

CompoundStructureMolecular Weight ( g/mol )pKalogPWater Solubility
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl )-1H-pyrazol-1-yl]benzenesulfonamide381.37~11.1[6][7]3.53[8]Poorly soluble[6][9]
SC-58175 (Non-fluorinated analog)4-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide329.40---
Fluoxetine N-methyl-3-phenyl-3-[4-(trifluoromethyl )phenoxy]propan-1-amine309.33~104.0514 mg/mL
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine (Non-fluorinated analog)C₁₇H₂₁NO255.36---
Pharmacokinetic Properties

A primary driver for the use of trifluoromethylated building blocks is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family.[2] This "metabolic blocking" can prevent the rapid degradation of a drug, leading to a longer half-life and more consistent plasma concentrations.[2]

The table below provides a generalized comparison of the impact of trifluoromethylation on key pharmacokinetic parameters.

ParameterCompound without CF₃ (e.g., with CH₃)Compound with CF₃Rationale
Metabolic Stability LowerHigherThe C-F bond is more resistant to enzymatic cleavage than the C-H bond.[2]
In Vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to slower clearance of the parent drug.[2]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a primary site of metabolism reduces the metabolic capacity of the liver.[2]
Number of Metabolites Generally higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[2]

Experimental Protocols for the Synthesis of Trifluoromethylated Building Blocks

The successful incorporation of trifluoromethylated moieties into drug candidates relies on the availability of robust and versatile synthetic methods. The following protocols detail the synthesis of several common trifluoromethylated heterocyclic building blocks.

Protocol 1: Synthesis of Trifluoromethylated Pyridines

This protocol describes a cobalt-catalyzed [2+2+2] cycloaddition for the synthesis of α-trifluoromethylated pyridines.

Materials:

  • CoCl₂((S)-BINAP)

  • Zinc (Zn) powder

  • Zinc Iodide (ZnI₂)

  • Trifluoromethylated diyne

  • Nitrile (e.g., benzonitrile)

  • Toluene

Procedure:

  • To a solution of 3 mol% of CoCl₂((S)-BINAP), 100 mol% of Zn, and 10 mol% of ZnI₂ in toluene, add 1.0 equivalent of the nitrile and 1.1 equivalents of the trifluoromethylated diyne.

  • Heat the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

Protocol 2: Synthesis of Trifluoromethylated Pyrazoles

This protocol details a (3+2)-cycloaddition followed by oxidative aromatization for the synthesis of 3-trifluoromethylated pyrazoles.

Materials:

  • Chalcone

  • Hydrazonoyl bromide

  • Triethylamine (Et₃N)

  • Manganese dioxide (MnO₂)

  • Solvent (Hexane or DMSO)

Procedure:

  • Cycloaddition: In a suitable reaction vessel, dissolve the chalcone and an excess of hydrazonoyl bromide in a suitable solvent. Add Et₃N as a base and stir the reaction at room temperature. Monitor the formation of the trans-configured 5-acyl-pyrazoline by TLC.

  • Oxidative Aromatization:

    • Deacylative Pathway (Hexane): To the crude pyrazoline, add MnO₂ and hexane. Heat the mixture and monitor the reaction by TLC. This pathway typically leads to 1,3,4-trisubstituted pyrazoles.

    • Non-deacylative Pathway (DMSO): To the crude pyrazoline, add MnO₂ and DMSO. Heat the mixture and monitor the reaction by TLC. This pathway generally yields fully substituted pyrazoles.

  • Upon completion of the oxidation, filter the reaction mixture to remove the MnO₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2-Trifluoromethyl-2,3-dihydro-1H-imidazoles

This protocol describes a one-pot synthesis of trifluoromethylated 2,3-dihydro-1H-imidazoles.

Materials:

  • N-aryl hemiaminal ether or N-aryl trifluoroethylamine

  • n-Butyllithium (n-BuLi)

  • Aryl Grignard reagent

  • Anhydrous THF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-aryl hemiaminal ether or N-aryl trifluoroethylamine in anhydrous THF.

  • Cool the solution to -78°C.

  • Slowly add an excess of n-butyllithium to the solution and stir for the appropriate time to allow for deprotonation.

  • Add the aryl Grignard reagent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the biological context and the drug discovery process is crucial for the effective application of trifluoromethylated building blocks. The following diagrams, generated using the DOT language, visualize key signaling pathways affected by trifluoromethylated drugs and a typical experimental workflow.

Signaling Pathways

Celecoxib Signaling Pathway

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition AMPK AMPK Celecoxib->AMPK Activation (COX-2 independent) Antioxidant_Genes Antioxidant Genes AMPK->Antioxidant_Genes Induction

Caption: Celecoxib's mechanism of action.

Fluoxetine Signaling Pathway

Fluoxetine_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT SERT Serotonin->SERT Reuptake GSK3b GSK-3β Serotonin->GSK3b Inhibition (via 5-HT1A receptor) MAPK_ERK MAPK/ERK Pathway Serotonin->MAPK_ERK Activation Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Beta_Catenin β-Catenin GSK3b->Beta_Catenin Inhibition Neurogenesis Neurogenesis Beta_Catenin->Neurogenesis Promotion MAPK_ERK->Neurogenesis Promotion

Caption: Fluoxetine's impact on neurogenesis.

Experimental Workflow

Drug Discovery Workflow for Trifluoromethylated Compounds

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Library Design with CF₃ Building Blocks Target_ID->Library_Design Synthesis Synthesis of Trifluoromethylated Analogs Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead ADME_Tox In Vitro ADME/Tox (Metabolic Stability Assay) Hit_to_Lead->ADME_Tox ADME_Tox->Hit_to_Lead Feedback In_Vivo In Vivo Efficacy & PK Studies ADME_Tox->In_Vivo Lead_Op Lead Optimization In_Vivo->Lead_Op In_Vivo->Lead_Op Feedback Preclinical Preclinical Development Lead_Op->Preclinical

Caption: Drug discovery workflow.

Conclusion

Trifluoromethylated building blocks are indispensable tools in modern medicinal chemistry. Their ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity provides a powerful strategy for optimizing drug candidates. A thorough understanding of their synthesis, physicochemical properties, and biological implications, as outlined in this guide, is essential for researchers and scientists dedicated to the discovery and development of novel therapeutics. The continued development of new trifluoromethylation methods and a deeper understanding of the structure-activity relationships of trifluoromethylated compounds will undoubtedly fuel future innovations in drug design.

References

A Technical Guide to the Reactivity of 2,3,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted reactivity of 2,3,5-Trifluorobenzyl bromide. Due to a scarcity of literature specifically on the 2,3,5-isomer, this document extrapolates its chemical behavior from data on closely related fluorinated benzyl bromides, such as 2,4,5-Trifluorobenzyl bromide and other isomers. The principles outlined herein are based on established concepts of organic chemistry and the well-documented effects of fluorine substitution on benzylic reactivity.

Core Concepts: Understanding the Reactivity

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic attack. The presence of three fluorine atoms on the benzene ring significantly modulates this reactivity through inductive and resonance effects.

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic substitution but, more importantly, it influences the stability of the transition state in nucleophilic substitution reactions at the benzylic position. The fluorine atoms can stabilize a partial positive charge that may develop on the benzylic carbon during SN1-type reactions, or increase the electrophilicity of the benzylic carbon for SN2-type reactions.

Benzyl bromides are versatile reagents in organic synthesis, frequently employed in the formation of ethers, esters, and carbon-carbon bonds through reactions with various nucleophiles.[1] The trifluorinated benzyl moiety is of particular interest in medicinal chemistry as it can enhance properties such as lipophilicity and metabolic stability, potentially leading to more favorable pharmacokinetic profiles in drug candidates.[2][3]

Logical Relationship: Factors Influencing Reactivity

The following diagram illustrates the key factors influencing the reactivity of the benzylic bromide.

G cluster_reactivity Reactivity of this compound Benzylic_Bromide Benzylic Bromide (C-Br Bond) Reactivity Overall Reactivity Benzylic_Bromide->Reactivity Electrophilic Center Fluorine_Substituents Fluorine Substituents (2,3,5-positions) Fluorine_Substituents->Reactivity Electronic Effects (-I, +R) Nucleophile Attacking Nucleophile Nucleophile->Reactivity Nucleophilicity & Sterics

Caption: Factors influencing the reactivity of this compound.

Predicted Chemical Reactions and Reactivity

Given its structure, this compound is expected to readily participate in nucleophilic substitution reactions. The general mechanism involves the displacement of the bromide ion by a nucleophile.

Nucleophilic Substitution Reactions

The bromine atom in benzylic bromides is a good leaving group, facilitating its displacement by a wide range of nucleophiles.[1] In the context of drug development and organic synthesis, common nucleophiles include alcohols, phenols, thiols, and carbanions. The trifluoromethyl group, as seen in related compounds, can enhance the biological activity of the resulting molecules.[2]

The following diagram outlines a general workflow for a nucleophilic substitution reaction involving a fluorinated benzyl bromide.

G cluster_workflow General Nucleophilic Substitution Workflow Start Start: this compound + Nucleophile (Nu-) Reaction Reaction in Suitable Solvent (e.g., Acetonitrile, DMF) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 2,3,5-Trifluorobenzyl-Nu Purification->Product

Caption: A generalized experimental workflow for nucleophilic substitution.

Quantitative Data from Analogous Compounds

ReactantNucleophile/ReagentSolventConditionsProductYieldReference
2,4,5-Trifluorobenzyl chloride48% Hydrobromic acid, Tetrabutylammonium bromide-100-110°C, 15h2,4,5-Trifluorobenzyl bromide99%[4]
o-Trifluoromethylbenzyl alcoholPhosphorus tribromideToluene20-30°C, 2ho-Trifluoromethylbenzyl bromideNot specified[5]
3,5-Difluorobenzyl alcoholTriphenylphosphine, Carbon tetrabromideEther25°C, 40 min3,5-Difluorobenzyl bromideNot specified[1]
1,1,1-tris(hydroxymethyl)ethane2,3,4,5,6-Pentafluorobenzyl bromide, NaOH, TBABDichloromethane/Water50°C, 3 daysTrimethylolpropane tris(2,3,4,5,6-pentafluorobenzylether)Not specified[6]

Experimental Protocols for Analogous Reactions

The following are representative experimental protocols adapted from the literature for reactions involving fluorinated benzyl halides. These can serve as a starting point for designing experiments with this compound.

Example Protocol 1: Synthesis of a Benzyl Ether

This protocol is adapted from the synthesis of trimethylolpropane tris(2,3,4,5,6-pentafluorobenzylether).[6]

Objective: To synthesize a benzyl ether via Williamson ether synthesis.

Materials:

  • An alcohol (e.g., 1,1,1-tris(hydroxymethyl)ethane)

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the alcohol and tetrabutylammonium bromide in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2 hours.

  • Add a solution of this compound in dichloromethane.

  • Increase the temperature to 50°C and stir the reaction mixture for an appropriate time (e.g., 3 days, monitoring by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Example Protocol 2: Bromination of a Benzylic Alcohol

This protocol is adapted from the synthesis of o-Trifluoromethylbenzyl bromide.[5]

Objective: To synthesize a benzyl bromide from the corresponding alcohol.

Materials:

  • 2,3,5-Trifluorobenzyl alcohol

  • Phosphorus tribromide (PBr3)

  • Absolute toluene

  • Methylene chloride (CH2Cl2)

  • Potassium hydrogen carbonate (KHCO3)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2,3,5-Trifluorobenzyl alcohol in absolute toluene.

  • Add a solution of phosphorus tribromide in absolute toluene dropwise at 20-30°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Distill the toluene under reduced pressure.

  • Dissolve the residue in methylene chloride and treat with water.

  • Adjust the pH to 8.0 with potassium hydrogen carbonate.

  • Extract the aqueous phase three times with methylene chloride.

  • Wash the combined organic phases twice with water and once with saturated NaCl solution.

  • Dry the organic phase over anhydrous Na2SO4 and evaporate under reduced pressure to obtain this compound.

Applications in Drug Development

Fluorinated organic compounds are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][7] Consequently, this compound is a potentially valuable building block for the synthesis of novel therapeutic agents. It can be used to introduce the 2,3,5-trifluorobenzyl moiety into a wide range of molecular scaffolds. This moiety may enhance the pharmacological properties of drug candidates for various diseases, including cancer and infectious diseases.[3] For instance, similar compounds like 2-Fluorobenzyl Bromide are noted as indispensable intermediates in modern pharmaceutical synthesis.[8]

Conclusion

While direct experimental data on the reactivity of this compound is limited, a comprehensive understanding of its chemical behavior can be inferred from its structural analogues. It is anticipated to be a reactive electrophile, readily undergoing nucleophilic substitution reactions. The trifluoro-substitution pattern is expected to influence its reactivity and confer desirable properties to its derivatives, making it a promising intermediate for applications in medicinal chemistry and materials science. The experimental protocols and reactivity data provided for analogous compounds in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound.

References

The Pivotal Role of Fluorinated Benzyl Bromides in Modern Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and materials science, fluorinated organic compounds have emerged as indispensable tools for innovation. Among these, fluorinated benzyl bromides stand out as versatile and highly reactive building blocks. Their unique properties, stemming from the presence of the electronegative fluorine atom, have unlocked new possibilities in drug discovery, advanced diagnostics, and the development of high-performance materials. This technical guide provides a comprehensive overview of the applications of fluorinated benzyl bromides, complete with experimental insights and quantitative data to empower researchers in their scientific endeavors.

Medicinal Chemistry: Enhancing Therapeutic Potential

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. Fluorinated benzyl bromides serve as key intermediates in the synthesis of a wide array of bioactive molecules, offering improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity.[1][2]

One notable application is in the synthesis of fluorinated chalcones, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The strategic placement of fluorine atoms on the benzyl ring can significantly enhance the potency of these compounds.

Synthesis of Fluorinated Chalcones

A common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[6] In the case of fluorinated chalcones, a fluorinated acetophenone or a fluorobenzaldehyde can be used as a precursor.

Table 1: Biological Activity of Selected Fluorinated Chalcones

CompoundTarget/ActivityIC50/ValueReference
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone5-Lipoxygenase InhibitionComparable to lead compound[4]
Fluorinated Chalcone DerivativesAntitumor Activity (Human Cancer Cell Line Panel)GI50 = 38 µM (MDA-MB-231)[5]
(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-oneAnti-inflammatory (% inhibition of granuloma)Comparable to dexamethasone[7]
Experimental Protocol: Synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one

This protocol describes the synthesis of a fluorinated chalcone derivative with demonstrated anti-inflammatory activity.[7]

Materials:

  • p-Hydroxyacetophenone (10 mmol)

  • p-Fluorobenzaldehyde (10 mmol)

  • Absolute ethanol (5 ml)

  • Thionyl chloride (0.5 ml)

Procedure:

  • A mixture of p-hydroxyacetophenone and p-fluorobenzaldehyde is stirred in absolute ethanol.

  • Thionyl chloride is added dropwise to the stirred mixture over a period of 5 minutes.

  • The reaction is monitored for completion.

  • The resulting chalcone derivative is isolated and purified.

Positron Emission Tomography (PET) Imaging: Illuminating Biological Processes

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, making it ideal for PET imaging applications.[8] Fluorinated benzyl bromides, particularly ¹⁸F-labeled variants, are valuable precursors for the synthesis of PET radiotracers. These tracers allow for the non-invasive visualization and quantification of biological processes at the molecular level, aiding in disease diagnosis, drug development, and understanding disease mechanisms.

A prominent example is the synthesis of 4-[¹⁸F]fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP), a PET tracer used for myocardial perfusion imaging.[9][10]

Automated Synthesis of [¹⁸F]FBnTP

The automated synthesis of [¹⁸F]FBnTP has been developed to ensure consistent and high-yield production for clinical use.[10][11] The process typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

Table 2: Radiochemical Data for Automated [¹⁸F]FBnTP Synthesis

ParameterValueReference
Radiochemical Yield (RCY)28.33 ± 13.92% (non-decay corrected)[11]
Apparent Molar Activity69.23 ± 45.62 GBq/µmol[11]
Radiochemical Purity99.79 ± 0.41%[11]
Synthesis Time< 55 minutes[11]
Experimental Protocol: Automated Synthesis of [¹⁸F]FBnTP on a TRACERlab FX FDG Module

This protocol outlines the key steps in the automated synthesis of [¹⁸F]FBnTP.[11]

Procedure:

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen and heating to ensure anhydrous conditions.

  • Radiolabeling Reaction: The precursor, (4-(triphenylphosphonio)methyl)phenylboronic acid pinacol ester, dissolved in a suitable solvent (e.g., 1,3-Dimethyl-2-imidazolidinone - DMI), is added to the reactor. The reaction mixture is heated to facilitate the nucleophilic ¹⁸F-fluorination.

  • Purification: The crude product is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

  • Formulation: The purified [¹⁸F]FBnTP is formulated in a physiologically compatible solution for injection.

G Automated Synthesis Workflow for [18F]FBnTP cluster_start [18F]Fluoride Production & Trapping cluster_reaction Radiosynthesis cluster_purification Purification & Formulation Cyclotron Cyclotron ([18O]H2O Target) QMA QMA Cartridge Cyclotron->QMA [18F]Fluoride Trapping Elution Elution (K222/K2CO3) QMA->Elution Transfer to Reactor Reactor Reaction Vessel Drying Azeotropic Drying Reactor->Drying Elution->Reactor Precursor Add Precursor & DMI Drying->Precursor Heating Heating Precursor->Heating Labeling Reaction SPE Solid-Phase Extraction (SPE) Heating->SPE Crude Product Formulation Formulation SPE->Formulation Purified Product Final Final [18F]FBnTP Product Formulation->Final

Automated Synthesis Workflow for [18F]FBnTP

Materials Science: Engineering High-Performance Polymers

The incorporation of fluorine-containing monomers, often derived from fluorinated benzyl bromides, into polymer backbones imparts a range of desirable properties. These include enhanced thermal stability, improved chemical resistance, low dielectric constants, and unique surface characteristics such as hydrophobicity.[12][13][14] These properties make fluorinated polymers highly valuable in demanding applications, including microelectronics, aerospace, and advanced coatings.

Fluorinated polyimides and poly(aryl ether)s are two important classes of high-performance polymers that can be synthesized using fluorinated benzyl bromide derivatives.

Synthesis of Fluorinated Polyimides

Fluorinated polyimides are typically prepared through a two-step polycondensation reaction between a dianhydride and a diamine, followed by thermal or chemical imidization. The use of fluorinated monomers can disrupt chain packing and reduce intermolecular charge-transfer interactions, leading to improved solubility and optical transparency.[15]

Table 3: Properties of Fluorinated Polyimides

PolymerGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Dielectric Constant (1 MHz)Water Absorption (%)Reference
PI 5a281 °C561 °C (N₂) / 520 °C (air)2.690.59[12]
PI 5b259 °C551 °C (N₂) / 515 °C (air)2.850.68[12]
PI 5c273 °C556 °C (N₂) / 518 °C (air)2.750.62[12]
Experimental Protocol: General Procedure for the Synthesis of Fluorinated Polyimides

This protocol describes a one-step high-temperature polycondensation method for preparing fluorinated polyimides.[12]

Materials:

  • Fluorinated diamine monomer

  • Aromatic tetracarboxylic dianhydride

  • m-Cresol

  • Isoquinoline

Procedure:

  • A mixture of the fluorinated diamine and the dianhydride in m-cresol containing isoquinoline is stirred under a nitrogen atmosphere.

  • The reaction mixture is heated to a high temperature (e.g., 200 °C) and maintained for several hours to effect polycondensation and imidization.

  • The resulting polymer solution is poured into a non-solvent (e.g., methanol) to precipitate the polyimide.

  • The polymer is collected by filtration, washed, and dried.

G General Synthesis of Fluorinated Chalcones Acetophenone Substituted Acetophenone Base Base (e.g., NaOH, KOH) Benzaldehyde Substituted Benzaldehyde Chalcone Fluorinated Chalcone Base->Chalcone Solvent Solvent (e.g., Ethanol)

General Synthesis of Fluorinated Chalcones

Signaling Pathways and Molecular Mechanisms

The biological effects of fluorinated compounds are often mediated through their interaction with specific signaling pathways. For instance, fluoride ions have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[16][17][18] Understanding how fluorinated molecules, including those synthesized from fluorinated benzyl bromides, interact with these pathways is critical for drug design and development.

The MAPK cascade is a multi-tiered system involving a series of protein kinases that phosphorylate and activate one another. Key components include Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).

G Simplified MAPK/ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimulus (e.g., Growth Factor, Fluoride) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Translocation & Phosphorylation Response Cellular Response (Proliferation, Differentiation, etc.) Transcription->Response

Simplified MAPK/ERK Signaling Pathway

Conclusion

Fluorinated benzyl bromides are powerful and versatile reagents that have a significant impact across multiple scientific disciplines. Their ability to introduce fluorine into molecular structures provides a means to fine-tune properties for specific applications, from enhancing the therapeutic efficacy of drugs to engineering high-performance materials. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, fostering further innovation and discovery in the ever-expanding field of fluorine chemistry.

References

An In-Depth Technical Guide to 2,3,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluorobenzyl bromide, a fluorinated organic compound of interest in synthetic and medicinal chemistry. While specific details regarding its initial discovery and a dedicated historical narrative are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of fluorinated building blocks in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, plausible synthetic routes based on established chemical principles for related compounds, and its potential applications, particularly in the synthesis of complex organic molecules. The inclusion of fluorine atoms in benzyl bromide derivatives is a well-established strategy to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, thereby enhancing their biological activity and pharmacokinetic profiles.

Introduction

This compound (CAS No. 226717-83-5) is a halogenated aromatic compound. The strategic placement of three fluorine atoms on the benzene ring, combined with the reactive benzylic bromide functional group, makes it a valuable intermediate for introducing the 2,3,5-trifluorobenzyl moiety into a variety of molecular scaffolds. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. While the history of this specific isomer is not as well-documented as some of its counterparts (e.g., 2,4,5-Trifluorobenzyl bromide), its utility can be inferred from the general importance of polyfluorinated aromatic compounds in modern drug discovery and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 226717-83-5
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not explicitly reported, but expected to be similar to related isomers
Density Not explicitly reported
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons (2H) appearing as complex multiplets in the aromatic region (δ 6.8-7.5 ppm). A singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm.
¹³C NMR Signals for the aromatic carbons, with C-F couplings. A signal for the benzylic carbon (-CH₂Br) around 30-35 ppm.
¹⁹F NMR Three distinct signals for the fluorine atoms, with characteristic coupling patterns.
Mass Spectrometry (MS) Molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 224 and 226).
Infrared (IR) Characteristic C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br and C-F stretching vibrations.

Synthesis and Experimental Protocols

A specific, documented discovery or first synthesis of this compound is not readily found in the scientific literature. However, its synthesis can be logically approached through established methods for the bromination of benzylic positions on fluorinated toluenes. A plausible and common method is the free-radical bromination of 2,3,5-trifluorotoluene.

Plausible Synthetic Route: Free-Radical Bromination of 2,3,5-Trifluorotoluene

This method involves the reaction of 2,3,5-trifluorotoluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

Experimental Protocol (Hypothetical, based on similar reactions):

  • Reaction Setup: A solution of 2,3,5-trifluorotoluene (1.0 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 equivalents) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp (e.g., a 250W sun lamp) for several hours.

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Table 3: Hypothetical Reaction Parameters and Expected Outcome

ParameterValue/Observation
Starting Material 2,3,5-Trifluorotoluene
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
Reaction Temperature Reflux
Initiation UV irradiation or thermal
Expected Yield 60-80% (based on similar reactions)
Expected Purity >95% after purification

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_3_5_Trifluorotoluene 2,3,5-Trifluorotoluene Reaction_Vessel Reaction in CCl4 (Reflux, UV light) 2_3_5_Trifluorotoluene->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel AIBN AIBN (Initiator) AIBN->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool to RT Washing Washing (Water, Brine) Filtration->Washing Drying Drying (Na2SO4) Washing->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Solvent Removal Final_Product This compound Purification->Final_Product

Applications in Drug Development and Organic Synthesis

Fluorinated benzyl bromides are valuable reagents in the synthesis of pharmaceuticals and agrochemicals.[1] The 2,3,5-trifluorobenzyl group can be introduced into a target molecule to enhance its biological activity and pharmacokinetic properties.

Potential Applications:

  • Introduction of a Lipophilic Moiety: The trifluorobenzyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Blocking Metabolic Sites: The fluorine atoms can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.

  • Modulating Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding.

  • Building Block for Complex Molecules: this compound can serve as a key starting material for the synthesis of more complex molecules, including potential drug candidates for various therapeutic areas.

While specific examples of marketed drugs containing the 2,3,5-trifluorobenzyl moiety are not readily identifiable, the general utility of such building blocks is well-established in the patent literature for the synthesis of a wide range of biologically active compounds.

Logical Relationships in Synthetic Utility

The utility of this compound in organic synthesis stems from the reactivity of the benzylic bromide, which allows for its participation in a variety of chemical transformations.

Logical_Relationships cluster_reactions Key Reactions cluster_products Resulting Structures cluster_applications Applications in Synthesis Start This compound Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Wittig_Reaction Wittig Reaction Precursor Start->Wittig_Reaction Ethers_Esters Ethers, Esters, Amines Nucleophilic_Substitution->Ethers_Esters with Nu- Organometallic Organometallic Intermediate Grignard_Formation->Organometallic with Mg Phosphonium_Salt Phosphonium Salt Wittig_Reaction->Phosphonium_Salt with PPh3 Drug_Scaffolds Functionalization of Drug Scaffolds Ethers_Esters->Drug_Scaffolds Carbon_Carbon_Bonds Formation of New C-C Bonds Organometallic->Carbon_Carbon_Bonds Alkene_Synthesis Alkene Synthesis Phosphonium_Salt->Alkene_Synthesis

Conclusion

This compound is a potentially valuable, though not extensively documented, fluorinated building block for organic synthesis. While a detailed historical account of its discovery is elusive, its importance can be inferred from the well-established role of fluorinated intermediates in the development of new pharmaceuticals and agrochemicals. The plausible synthetic routes and potential applications outlined in this guide provide a foundation for researchers and scientists to explore the utility of this compound in their respective fields. Further research into its specific applications and the development of optimized, documented synthetic protocols would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Compounds Using 2,3,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel chemical entities utilizing 2,3,5-trifluorobenzyl bromide as a key building block. The inclusion of the 2,3,5-trifluorobenzyl moiety can enhance pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeation, due to the presence of fluorine atoms.[1] This document outlines two primary applications: the N-alkylation of a heterocyclic amine and the O-alkylation of a substituted phenol, yielding compounds with potential therapeutic applications, for instance, as kinase inhibitors.

Introduction

This compound is a versatile reagent in medicinal chemistry, enabling the introduction of a trifluorinated phenyl group into a target molecule. This functional group is of particular interest in drug discovery as it can modulate physicochemical properties like lipophilicity and pKa, and influence binding affinity to biological targets. The protocols detailed below are designed to be robust and adaptable for the synthesis of a variety of novel compounds.

Application 1: Synthesis of a Novel N-(2,3,5-trifluorobenzyl) Heterocyclic Amine as a Potential Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core. The N-alkylation of these cores with substituted benzyl halides is a common strategy in their synthesis. This protocol describes the synthesis of a novel compound by reacting 4-amino-1H-pyrazole-3-carbonitrile with this compound.

Experimental Protocol: N-Alkylation

Materials:

  • 4-Amino-1H-pyrazole-3-carbonitrile

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(2,3,5-trifluorobenzyl) heterocyclic amine.

Hypothetical Data Presentation
Compound IDStarting MaterialYield (%)Purity (%) (by HPLC)
NC-TFB-01 4-Amino-1H-pyrazole-3-carbonitrile85>98
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
NC-TFB-01 C₁₁H₇F₃N₄268.20155-157

Synthetic Workflow

Diagram 1: N-Alkylation Workflow reagents 4-Amino-1H-pyrazole-3-carbonitrile + this compound + K₂CO₃ in ACN reaction Reaction at 60°C for 12h reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-(2,3,5-trifluorobenzyl) Heterocyclic Amine purification->product

Diagram 1: N-Alkylation Workflow

Application 2: Synthesis of a Novel O-(2,3,5-trifluorobenzyl) Phenol Derivative

O-alkylation of phenols is a fundamental reaction in organic synthesis, often used to prepare precursors for biologically active molecules. This protocol describes the synthesis of a novel ether by reacting 4-nitrophenol with this compound.

Experimental Protocol: O-Alkylation

Materials:

  • 4-Nitrophenol

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with 1M NaOH solution, followed by water until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Hypothetical Data Presentation
Compound IDStarting MaterialYield (%)Purity (%) (by HPLC)
NC-TFB-02 4-Nitrophenol92>99
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
NC-TFB-02 C₁₃H₈F₃NO₃299.2178-80

Synthetic Workflow

Diagram 2: O-Alkylation Workflow reagents 4-Nitrophenol + this compound + Cs₂CO₃ in DMF reaction Reaction at RT for 16h reagents->reaction workup Extraction and Washing reaction->workup purification Recrystallization/Chromatography workup->purification product O-(2,3,5-trifluorobenzyl) Phenol Derivative purification->product

Diagram 2: O-Alkylation Workflow

Hypothetical Biological Activity and Signaling Pathway

Fluorinated compounds are frequently investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[1][2][3] The synthesized N-(2,3,5-trifluorobenzyl) heterocyclic amine (NC-TFB-01 ) could potentially act as an EGFR inhibitor.

Hypothetical EGFR Inhibition Data
Compound IDTargetIC₅₀ (nM)
NC-TFB-01 EGFR (wild-type)50
Gefitinib (Control) EGFR (wild-type)35

Proposed Signaling Pathway Inhibition

Diagram 3: Proposed EGFR Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization NC_TFB_01 NC-TFB-01 NC_TFB_01->Dimerization Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Diagram 3: Proposed EGFR Pathway Inhibition

Conclusion

This compound serves as a valuable synthon for the development of novel compounds with potential biological activity. The provided protocols for N-alkylation and O-alkylation are versatile and can be adapted to a wide range of substrates. The illustrative data and proposed mechanism of action for the synthesized heterocyclic amine highlight the potential of this building block in the discovery of new therapeutic agents, particularly in the field of oncology. Researchers are encouraged to adapt these methodologies to their specific targets of interest.

References

Application Notes and Protocols: The Role of 2,3,5-Trifluorobenzyl Bromide and Its Isomers in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules play a crucial role in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. Trifluorobenzyl halides are valuable reagents for introducing the trifluorobenzyl moiety into potential drug candidates. While 2,3,5-Trifluorobenzyl bromide is a reactive electrophile suitable for alkylation reactions, a comprehensive review of scientific literature indicates that its specific application in the synthesis of widely recognized pharmaceutical intermediates is not extensively documented.

However, its isomer, 2,4,5-Trifluorobenzyl bromide , is a key building block in the synthesis of several significant pharmaceutical agents, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.[1] This document will focus on the applications and synthetic protocols involving the pharmaceutically relevant 2,4,5-trifluorobenzyl moiety as a representative example of the utility of trifluorobenzyl bromides in medicinal chemistry. The principles and protocols described can often be adapted for other isomers like this compound, should a specific synthetic need arise.

The primary use of trifluorobenzyl bromides in pharmaceutical synthesis is in the N-alkylation of heterocyclic amines, such as piperazines and pyrazoles.[2][3] This reaction introduces the trifluorobenzyl group, which can interact with specific pockets in target proteins, thereby influencing the compound's biological activity.

Key Applications of the 2,4,5-Trifluorobenzyl Moiety

The 2,4,5-trifluorobenzyl group is a critical component of the blockbuster antidiabetic drug, Sitagliptin. In Sitagliptin and other DPP-4 inhibitors, this group binds to a key hydrophobic pocket in the DPP-4 enzyme, contributing to the drug's high potency and selectivity. The synthesis of these inhibitors often involves the coupling of a chiral amine with a derivative of 2,4,5-trifluorophenylacetic acid. While not directly using 2,4,5-trifluorobenzyl bromide in the main synthetic route of Sitagliptin, analogous structures and intermediates in drug discovery often utilize the reactivity of the benzyl bromide for introducing this key pharmacophore.

The general reactivity of benzyl bromides involves the displacement of the bromide ion by a nucleophile.[4] In the context of pharmaceutical synthesis, this is typically an amine, thiol, or alcohol, leading to the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine with 2,4,5-Trifluorobenzyl Bromide

This protocol describes a general method for the N-alkylation of a piperazine derivative, a common scaffold in medicinal chemistry, with 2,4,5-Trifluorobenzyl bromide.

Materials:

  • 1-(Substituted)-piperazine

  • 2,4,5-Trifluorobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the 1-(substituted)-piperazine (1.0 eq) and the chosen solvent (ACN or DMF, approximately 10 mL per mmol of piperazine derivative).

  • Addition of Base: Add the base, either anhydrous potassium carbonate (2.0 eq) or DIPEA (1.5 eq), to the solution.

  • Addition of Alkylating Agent: While stirring, add a solution of 2,4,5-Trifluorobenzyl bromide (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction can be gently heated (e.g., to 50-60 °C) if it is proceeding slowly at room temperature.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts if a solid base was used.

  • If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x). If ACN was used, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure N-(2,4,5-trifluorobenzyl)piperazine derivative.

Quantitative Data Summary

Reactant A (Nucleophile)Reactant B (Electrophile)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperazineBenzyl bromideK₂CO₃ACN25-504-885-95
N-Boc-piperazine4-Fluorobenzyl chlorideDIPEADMF256~90
1-(5-(5-nitroaryl)-1,3,4-thiadiazol-2-yl)piperazineSubstituted benzyl chloride-DMF--41-62

Note: The data in this table is compiled from analogous reactions and serves as a general guideline.

Visualizations

Signaling Pathway

Below is a conceptual diagram illustrating the mechanism of action for a DPP-4 inhibitor, a class of drugs where the 2,4,5-trifluorobenzyl moiety is a key structural feature.

DPP4_Inhibition Ingestion Food Ingestion GLP1_GIP Incretin Hormones (GLP-1, GIP) Release Ingestion->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive Incretins DPP4->Inactive Inactivates Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin with 2,4,5-trifluorobenzyl moiety) Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-4 Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of a pharmaceutical intermediate using 2,4,5-Trifluorobenzyl bromide.

Synthesis_Workflow Start Start Reaction N-Alkylation Reaction: Heterocycle + 2,4,5-Trifluorobenzyl bromide + Base in Solvent Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Drying Drying and Solvent Removal Workup->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: N-Alkylation Synthesis Workflow.

While direct, prominent applications of this compound in the synthesis of major pharmaceutical intermediates are not widely reported, the general reactivity of this class of compounds is of significant interest in medicinal chemistry. The isomeric 2,4,5-Trifluorobenzyl moiety is a well-established pharmacophore, particularly in the field of antidiabetic drugs. The protocols and workflows provided here for the 2,4,5-isomer serve as a valuable guide for researchers working with fluorinated benzyl bromides in the synthesis of novel, biologically active molecules. Further research may uncover specific applications for the 2,3,5-isomer in niche therapeutic areas.

References

2,3,5-Trifluorobenzyl bromide for the introduction of a trifluorobenzyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzyl bromide (CAS No. 226717-83-5) is a fluorinated organic compound utilized as a key building block in synthetic and medicinal chemistry. The introduction of the trifluorobenzyl moiety can significantly influence the physicochemical and pharmacological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the introduction of a trifluorobenzyl group onto various scaffolds.

Applications in Medicinal Chemistry

The 2,3,5-trifluorobenzyl group has been incorporated into molecules designed to modulate the activity of various biological targets. Its electron-withdrawing fluorine substituents can alter the pKa of nearby functional groups and participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket.

Hepatocyte Nuclear Factor 4α (HNF4α) Modulators

This compound has been employed in the synthesis of compounds that modulate the activity of Hepatocyte Nuclear Factor 4α (HNF4α), a crucial transcription factor in the liver that regulates genes involved in metabolism.[1] The trifluorobenzyl group can be introduced via O-alkylation of phenolic substrates to generate ethers that are investigated for their potential in treating metabolic diseases.

Cannabinoid Receptor Ligands

This reagent has also been used in the preparation of 1-benzylindole-2-carboxamide derivatives, which are investigated as ligands for cannabinoid receptors. The trifluorobenzyl moiety is introduced through N-alkylation of an indole nitrogen, contributing to the exploration of structure-activity relationships in this class of compounds.

Stearoyl-CoA Desaturase (SCD) Inhibitors

In the pursuit of novel therapeutics for metabolic disorders, this compound is a potential reagent for the synthesis of inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism. The trifluorobenzylated compounds can be designed to interact with the active site of the enzyme.

Experimental Protocols

The following are detailed protocols for the O-alkylation of a phenol and the N-alkylation of an indole using this compound, based on methodologies described in the scientific literature.

Protocol 1: O-Alkylation of 4-Hydroxyphenylacetic Acid

This protocol describes the synthesis of 2-(4-((2,3,5-trifluorobenzyl)oxy)phenyl)acetic acid, a potential intermediate for HNF4α modulators. The procedure is adapted from a general method for O-alkylation of phenols.

Reaction Scheme:

Materials:

  • 4-Hydroxyphenylacetic acid

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxyphenylacetic acid (1.0 eq) in DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash silica column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation of a 5-substituted Indole

This protocol outlines the synthesis of a 1-(2,3,5-trifluorobenzyl)-5-substituted-1H-indole-2-carboxamide, which can be explored as a cannabinoid receptor ligand. The procedure is based on a general method for the N-alkylation of indoles.

Reaction Scheme:

Materials:

  • 5-substituted indole-2-carboxamide

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-substituted indole-2-carboxamide (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired N-alkylated product.

Data Summary

The following table summarizes the reaction conditions for the introduction of the 2,3,5-trifluorobenzyl moiety.

Reaction TypeSubstrateBaseSolventTemperatureRepresentative Yield (%)
O-Alkylation4-Hydroxyphenylacetic AcidCs₂CO₃DMFRoom Temp.47
N-Alkylation5-substituted IndoleNaHDMF0 °C to Room Temp.Not Reported

Visualizations

Experimental Workflow for O-Alkylation

The following diagram illustrates a typical workflow for the O-alkylation of a phenolic compound with this compound.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Phenol in DMF add_base Add Cs₂CO₃ start->add_base 10 min stir add_bromide Add 2,3,5-Trifluorobenzyl Bromide add_base->add_bromide stir Stir at Room Temperature add_bromide->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Product purify->product

O-Alkylation Experimental Workflow
HNF4α Signaling Pathway

This diagram illustrates the role of HNF4α as a nuclear receptor that, upon binding to DNA, regulates the transcription of genes involved in various metabolic pathways. Modulators synthesized using this compound can influence this process.

HNF4a_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HNF4a HNF4α DNA DNA (Promoter Region) HNF4a->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Metabolic Enzymes & Proteins Ribosome->Protein Metabolism Metabolic Regulation (Glucose, Lipids, etc.) Protein->Metabolism Catalyzes Modulator HNF4α Modulator (containing trifluorobenzyl moiety) Modulator->HNF4a Modulates Activity

References

Application Notes and Protocols: Synthesis of Aryl Ethers via Reaction of 2,3,5-Trifluorobenzyl Bromide with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the O-alkylation of phenols with 2,3,5-trifluorobenzyl bromide to synthesize the corresponding aryl ethers. This reaction is a valuable tool in medicinal chemistry and drug development for the preparation of novel molecular entities. The protocol described here is a general method based on the Williamson ether synthesis and may require optimization for specific phenol substrates.

Introduction

The reaction between an alkyl halide and a deprotonated phenol (phenoxide) is a fundamental and widely used method for the synthesis of aryl ethers, known as the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The introduction of a 2,3,5-trifluorobenzyl moiety to a phenolic compound can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Reaction Scheme

Experimental Protocol

This protocol outlines a general procedure for the reaction. Researchers should adapt the quantities and reaction conditions based on the specific phenol being used.

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Solvent Addition: Add a suitable solvent such as acetone or DMF. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Addition of Alkylating Agent: Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If DMF was used as the solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • If acetone was used, filter off the potassium carbonate and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl ether.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Data Presentation

The following table provides a template for recording and comparing quantitative data from the synthesis of various aryl ethers using this protocol.

EntryPhenol SubstrateEquivalents of this compoundBase (Equivalents)SolventReaction Time (h)Yield (%)Purity (e.g., by HPLC or NMR)
1Phenol1.1K₂CO₃ (1.5)Acetone6
24-Methoxyphenol1.1K₂CO₃ (1.5)DMF4
34-Nitrophenol1.1K₂CO₃ (1.5)Acetone8
42-Chlorophenol1.1K₂CO₃ (1.5)DMF5

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of aryl ethers from this compound and phenols.

experimental_workflow reactants 1. Mix Phenol, K₂CO₃ in Solvent add_bromide 2. Add 2,3,5-Trifluorobenzyl Bromide reactants->add_bromide reaction 3. Heat and Stir (Monitor by TLC) add_bromide->reaction workup 4. Aqueous Work-up and Extraction reaction->workup purification 5. Purification by Column Chromatography workup->purification product 6. Pure Aryl Ether Product purification->product

Caption: General workflow for the synthesis of aryl ethers.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical steps and decisions in the experimental process.

logical_workflow node_start Start node_process node_process node_decision node_decision node_end End start_node Start setup Reaction Setup: Phenol, Base, Solvent start_node->setup add_reagent Add 2,3,5-Trifluorobenzyl Bromide setup->add_reagent heat_stir Heat and Stir add_reagent->heat_stir monitor Monitor by TLC heat_stir->monitor monitor->heat_stir Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Decision-based workflow for the synthesis and purification.

Disclaimer: The provided protocol is a general guideline. Reaction conditions, such as temperature, reaction time, and solvent, may need to be optimized for different phenol substrates to achieve the best results. Appropriate safety precautions should be taken when handling all chemicals.

Application of 2,3,5-Trifluorobenzyl Bromide in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into agrochemical candidates is a widely recognized strategy for enhancing their biological efficacy, metabolic stability, and overall performance. The 2,3,5-trifluorobenzyl moiety, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly influence the potency and selectivity of active ingredients. 2,3,5-Trifluorobenzyl bromide is a key building block for introducing this valuable functional group into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of potential agrochemical candidates using this compound.

Synthesis of Potential Agrochemicals

This compound is an excellent electrophile for the alkylation of a range of nucleophiles, including phenols, anilines, and thiols. These functional groups are prevalent in many existing agrochemicals. The following sections outline the synthesis of hypothetical agrochemical candidates based on these core structures.

Synthesis of 2,3,5-Trifluorobenzyl Ethers from Phenolic Precursors

The Williamson ether synthesis provides a reliable method for the preparation of aryl ethers from phenols and alkyl halides. This approach can be used to synthesize potential herbicides or fungicides.

Experimental Protocol: Synthesis of 4-chloro-2-(2,3,5-trifluorobenzyloxy)-1-nitrobenzene (Hypothetical Fungicide)

Materials:

  • 4-chloro-2-nitrophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrophenol (1.74 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (2.25 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 30 mL of saturated aqueous sodium bicarbonate solution and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-chloro-2-(2,3,5-trifluorobenzyloxy)-1-nitrobenzene.

Quantitative Data (Hypothetical):

ProductYield (%)Purity (HPLC, %)Melting Point (°C)
4-chloro-2-(2,3,5-trifluorobenzyloxy)-1-nitrobenzene85>9878-80
Synthesis of 2,3,5-Trifluorobenzyl Amines from Anilino Precursors

N-alkylation of anilines with benzyl halides is a common method for synthesizing secondary amines, which are important scaffolds in many herbicides and insecticides.[1][2][3][4][5]

Experimental Protocol: Synthesis of N-(2,3,5-trifluorobenzyl)-4-chloroaniline (Hypothetical Herbicide)

Materials:

  • 4-chloroaniline

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in 40 mL of anhydrous acetonitrile.

  • Add this compound (2.25 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-(2,3,5-trifluorobenzyl)-4-chloroaniline.

Quantitative Data (Hypothetical):

ProductYield (%)Purity (HPLC, %)Physical State
N-(2,3,5-trifluorobenzyl)-4-chloroaniline78>97White solid
Synthesis of 2,3,5-Trifluorobenzyl Thioethers from Thiol Precursors

Thioethers are another important class of compounds in agrochemical research, often exhibiting fungicidal and insecticidal properties.

Experimental Protocol: Synthesis of 2,3,5-Trifluorobenzyl 4-chlorophenyl sulfide (Hypothetical Insecticide)

Materials:

  • 4-chlorothiophenol

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add 4-chlorothiophenol (1.45 g, 10 mmol) and 20 mL of ethanol.

  • Stir the solution at room temperature and add a solution of potassium hydroxide (0.62 g, 11 mmol) in 5 mL of ethanol dropwise.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add this compound (2.25 g, 10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours, monitoring by TLC.

  • Remove the ethanol under reduced pressure.

  • Add 50 mL of dichloromethane and 50 mL of deionized water to the residue and transfer to a separatory funnel.

  • Separate the organic layer, wash with 2 x 30 mL of deionized water and 1 x 30 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane) to yield pure 2,3,5-Trifluorobenzyl 4-chlorophenyl sulfide.

Quantitative Data (Hypothetical):

ProductYield (%)Purity (HPLC, %)Physical State
2,3,5-Trifluorobenzyl 4-chlorophenyl sulfide92>98Colorless oil

Biological Activity (Hypothetical)

The introduction of the 2,3,5-trifluorobenzyl group is anticipated to enhance the biological activity of the parent molecules. The following table summarizes the hypothetical bioactivity data for the synthesized compounds.

CompoundTarget OrganismBioassay TypeEC₅₀ / LC₅₀ (µg/mL)
4-chloro-2-(2,3,5-trifluorobenzyloxy)-1-nitrobenzeneBotrytis cinereaMycelial Growth1.5
N-(2,3,5-trifluorobenzyl)-4-chloroanilineAmaranthus retroflexusPre-emergence5.2
2,3,5-Trifluorobenzyl 4-chlorophenyl sulfideMyzus persicaeContact Toxicity2.8

Signaling Pathways and Workflows

Synthetic Pathways

Synthetic_Pathways cluster_ether Ether Synthesis cluster_amine Amine Synthesis cluster_thioether Thioether Synthesis A1 4-Chloro-2-nitrophenol C1 K₂CO₃, Acetone A1->C1 B1 This compound B1->C1 D1 4-chloro-2-(2,3,5-trifluorobenzyloxy)- 1-nitrobenzene C1->D1 Williamson Ether Synthesis A2 4-Chloroaniline C2 NaHCO₃, Acetonitrile A2->C2 B2 This compound B2->C2 D2 N-(2,3,5-trifluorobenzyl)- 4-chloroaniline C2->D2 N-Alkylation A3 4-Chlorothiophenol C3 KOH, Ethanol A3->C3 B3 This compound B3->C3 D3 2,3,5-Trifluorobenzyl 4-chlorophenyl sulfide C3->D3 S-Alkylation

Caption: Synthetic routes to potential agrochemicals using this compound.

General Experimental Workflow

Experimental_Workflow A Reactant Mixing (Nucleophile, 2,3,5-TFBBr, Base, Solvent) B Reaction under Heat/Reflux (Monitor by TLC) A->B C Workup (Filtration, Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Biological Activity Screening E->F

Caption: General workflow for the synthesis and evaluation of agrochemical candidates.

Conclusion

This compound serves as a versatile and valuable reagent for the derivatization of common agrochemical scaffolds. The protocols outlined in this document demonstrate straightforward and efficient methods for the synthesis of novel ether, amine, and thioether derivatives. The incorporation of the 2,3,5-trifluorobenzyl moiety is a promising strategy for the development of next-generation agrochemicals with enhanced potency and desirable physicochemical properties. Further optimization of these scaffolds and extensive biological screening are warranted to fully explore their potential in crop protection.

References

Application Notes: 2,3,5-Trifluorobenzyl Bromide as a Protecting Group for Alcohols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious use of protecting groups is paramount for achieving high yields and chemo-selectivity. The 2,3,5-trifluorobenzyl (TFB) group is an emerging protecting group for hydroxyl and amino functionalities. Introduced via the alkylating agent 2,3,5-trifluorobenzyl bromide, the TFB group offers unique electronic properties due to the presence of three fluorine atoms on the aromatic ring. These electron-withdrawing fluorine atoms are hypothesized to modulate the reactivity and stability of the protected functional group, potentially offering advantages in specific synthetic contexts. This document provides an overview of the proposed strategies, applications, and protocols for the use of this compound as a protecting group.

Key Advantages and Applications

The unique electronic nature of the 2,3,5-trifluorobenzyl group suggests several potential advantages:

  • Orthogonal Deprotection Potential: The electron-withdrawing fluorine atoms are expected to alter the stability of the benzyl ether/amine linkage, potentially allowing for deprotection under conditions that do not cleave standard benzyl (Bn) or p-methoxybenzyl (PMB) groups. This opens avenues for orthogonal protection strategies in complex molecules.

  • Modified Reactivity: The trifluorinated ring can influence the overall electronic environment of the substrate, which may be advantageous in subsequent synthetic steps.

  • Crystallinity and Solubility: The fluorinated moiety may enhance the crystallinity or modify the solubility profile of synthetic intermediates, aiding in purification.

  • Tracer for Analytical Monitoring: The fluorine atoms can serve as a useful handle for ¹⁹F NMR spectroscopic analysis, allowing for straightforward reaction monitoring.

Primary applications are anticipated in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and functional materials where selective protection and deprotection are critical.

Experimental Protocols

The following protocols are proposed based on standard procedures for benzyl-type protecting groups. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Primary Alcohol

Objective: To protect a primary alcohol with the 2,3,5-trifluorobenzyl group.

Materials:

  • Primary alcohol substrate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3,5-trifluorobenzyl ether.

Protocol 2: Protection of a Primary Amine

Objective: To protect a primary amine with the 2,3,5-trifluorobenzyl group.

Materials:

  • Primary amine substrate

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 equiv) in acetonitrile, add potassium carbonate (2.5 equiv).

  • Add this compound (2.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring by TLC or LC-MS. Note: Di-protection is the expected outcome for primary amines.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the di-(2,3,5-trifluorobenzyl) protected amine.

Protocol 3: Deprotection of a 2,3,5-Trifluorobenzyl Ether (Hydrogenolysis)

Objective: To cleave the 2,3,5-trifluorobenzyl ether to regenerate the alcohol.

Materials:

  • 2,3,5-Trifluorobenzyl protected alcohol

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the 2,3,5-trifluorobenzyl protected alcohol (1.0 equiv) in methanol or ethyl acetate.

  • Carefully add palladium on carbon (10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be required.

Data Presentation

The following tables summarize hypothetical quantitative data for the protection and deprotection reactions. These values are illustrative and will vary depending on the specific substrate.

Table 1: Hypothetical Yields for Protection of Various Alcohols

SubstrateBaseSolventTime (h)Yield (%)
Benzyl AlcoholNaHDMF1292
4-Nitrobenzyl AlcoholNaHDMF1488
CyclohexanolNaHTHF1675
1-OctanolKHTHF1295

Table 2: Hypothetical Yields for Protection of Various Amines

SubstrateBaseSolventTime (h)Yield (%)
BenzylamineK₂CO₃MeCN1885 (di-protected)
AnilineCs₂CO₃DMF2478 (di-protected)
n-HexylamineK₂CO₃MeCN1690 (di-protected)

Table 3: Hypothetical Yields for Deprotection of TFB-Ethers

SubstrateCatalystSolventTime (h)Yield (%)
TFB-protected Benzyl Alcohol10% Pd/CMeOH498
TFB-protected 4-Nitrobenzyl Alcohol10% Pd/CEtOAc695
TFB-protected Cyclohexanol10% Pd/CEtOH892

Visualizations

Protection_Workflow cluster_protection Protection Protocol Start_P Substrate (Alcohol/Amine) Add_Base Add Base (e.g., NaH, K₂CO₃) Start_P->Add_Base Add_TFBBr Add this compound Add_Base->Add_TFBBr Reaction_P Reaction (Stir at RT or Reflux) Add_TFBBr->Reaction_P Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Product_P TFB-Protected Product Purification_P->Product_P

Caption: General workflow for the protection of alcohols and amines.

Deprotection_Workflow cluster_deprotection Deprotection Protocol (Hydrogenolysis) Start_D TFB-Protected Substrate Add_Catalyst Add Pd/C Catalyst Start_D->Add_Catalyst Hydrogenation Stir under H₂ Atmosphere Add_Catalyst->Hydrogenation Filtration Filter through Celite® Hydrogenation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Product_D Deprotected Product Concentration->Product_D

Caption: General workflow for the deprotection of TFB ethers via hydrogenolysis.

Orthogonal_Strategy Molecule Complex Molecule (with -OH and -NH₂) Protect_OH Protect -OH with TFB Molecule->Protect_OH Protect_NH2 Protect -NH₂ with Boc Protect_OH->Protect_NH2 Reaction_Step Further Synthetic Transformation Protect_NH2->Reaction_Step Deprotect_NH2 Deprotect Boc (Acidic Conditions, e.g., TFA) Reaction_Step->Deprotect_NH2 Deprotect_OH Deprotect TFB (Hydrogenolysis) Deprotect_NH2->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

Caption: A logical relationship diagram for a potential orthogonal protection strategy.

The Role of 2,3,5-Trifluorobenzyl Bromide in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of potent and selective kinase inhibitors involves the exploration of diverse chemical scaffolds and substituents to optimize interactions with the target kinase.

Fluorination is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Benzyl groups are frequently incorporated into kinase inhibitor scaffolds to occupy hydrophobic pockets within the ATP-binding site. Consequently, fluorinated benzyl bromides, such as 2,3,5-trifluorobenzyl bromide, represent valuable reagents for the synthesis of novel kinase inhibitors with potentially improved drug-like properties.

This document provides an overview of the potential applications of this compound in the development of kinase inhibitors, along with generalized protocols for its incorporation into inhibitor scaffolds. While specific examples of kinase inhibitors synthesized directly from this compound are not prominently featured in the current body of scientific literature, the principles of its application can be extrapolated from synthetic strategies used for other fluorinated benzyl bromides in kinase inhibitor discovery.

Rationale for Using this compound in Kinase Inhibitor Design

The unique substitution pattern of this compound offers several potential advantages in the design of kinase inhibitors:

  • Modulation of Physicochemical Properties: The three fluorine atoms significantly alter the electronic properties of the benzyl ring, influencing its pKa and dipole moment. This can lead to enhanced binding interactions with the kinase active site.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluorobenzyl moiety resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the inhibitor.

  • Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its cell permeability and oral bioavailability.

  • Unique Binding Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the kinase active site, potentially leading to increased potency and selectivity.

General Synthetic Protocols for Incorporating the 2,3,5-Trifluorobenzyl Moiety

The primary application of this compound in the synthesis of kinase inhibitors is as an alkylating agent. It can be used to introduce the 2,3,5-trifluorobenzyl group onto a nucleophilic atom, typically a nitrogen or oxygen, within the core scaffold of the inhibitor.

General Workflow for N-Alkylation

G start Start: Kinase Inhibitor Scaffold (with N-H) reaction Reaction Mixture start->reaction reagent This compound reagent->reaction base Base (e.g., K2CO3, Cs2CO3, DIPEA) base->reaction solvent Solvent (e.g., DMF, ACN) solvent->reaction heating Heating (Optional) reaction->heating Stirring workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: N-(2,3,5-Trifluorobenzyl) Kinase Inhibitor purification->product

Caption: General workflow for the N-alkylation of a kinase inhibitor scaffold using this compound.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of the kinase inhibitor scaffold containing a free N-H group (1.0 eq.) in a suitable polar aprotic solvent (e.g., dimethylformamide [DMF] or acetonitrile [ACN]) is added a base (e.g., potassium carbonate, cesium carbonate, or N,N-diisopropylethylamine [DIPEA]) (1.5-2.0 eq.).

  • Addition of Alkylating Agent: this compound (1.1-1.5 eq.) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,3,5-trifluorobenzyl) substituted kinase inhibitor.

Characterization and Biological Evaluation

The synthesized inhibitors should be thoroughly characterized to confirm their structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Kinase Inhibition Assay Workflow

G inhibitor Synthesized Inhibitor (Varying Concentrations) incubation Incubation at Optimal Temperature inhibitor->incubation kinase Target Kinase Enzyme kinase->incubation substrate Kinase Substrate (e.g., Peptide) substrate->incubation atp ATP atp->incubation assay_buffer Assay Buffer assay_buffer->incubation detection Detection of Kinase Activity (e.g., ADP-Glo, Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: A generalized workflow for determining the in vitro inhibitory activity of a synthesized kinase inhibitor.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in a suitable buffer (e.g., containing DMSO). Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Data Presentation

The quantitative data from the kinase inhibition assays should be summarized in a clear and concise table to allow for easy comparison of the inhibitory activities of different compounds.

Table 1: Hypothetical Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Inhibitor-1Kinase A50
Inhibitor-2Kinase A25
Inhibitor-3Kinase B150
Reference CmpdKinase A10

Signaling Pathway Visualization

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological effects of the inhibitor.

Example: Generic Kinase Signaling Pathway

G receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor Phosphorylation upstream_kinase Upstream Kinase adaptor->upstream_kinase target_kinase Target Kinase upstream_kinase->target_kinase Activation downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylation inhibitor 2,3,5-Trifluorobenzyl-Inhibitor inhibitor->target_kinase cellular_response Cellular Response (e.g., Proliferation) downstream_substrate->cellular_response

Caption: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway.

Conclusion

While direct and extensive examples are currently limited in the public domain, this compound remains a promising building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties, conferred by the trifluoro-substitution pattern, offer medicinal chemists a valuable tool to modulate the potency, selectivity, and pharmacokinetic profiles of new drug candidates. The general protocols and workflows provided herein serve as a foundational guide for researchers to explore the potential of incorporating the 2,3,5-trifluorobenzyl moiety into their kinase inhibitor discovery programs. Further research and publication in this specific area will be crucial to fully elucidate the impact of this particular reagent on the development of next-generation targeted therapies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,5-Trifluorobenzyl bromide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the free-radical bromination of 2,3,5-Trifluorotoluene.

Q1: Low or no conversion of the starting material (2,3,5-Trifluorotoluene) is observed. What are the possible causes and solutions?

A1: Low or no conversion can stem from several factors related to the reaction setup and reagents.

  • Inactive Radical Initiator: The radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, may have degraded. Ensure the initiator is fresh and has been stored correctly.

  • Insufficient Initiation: The reaction may not have been initiated properly. This can be due to inadequate temperature for thermal initiators or insufficient light for photo-initiation.[1][2] Ensure the reaction is heated to the appropriate reflux temperature for the solvent used or irradiated with a suitable UV lamp.

  • Presence of Inhibitors: The presence of radical inhibitors in the starting material or solvent can quench the reaction. Purify the 2,3,5-Trifluorotoluene and solvent before use.

Q2: The reaction results in a significant amount of side products, such as dibrominated or ring-brominated compounds. How can I improve the selectivity for monobromination at the benzylic position?

A2: The formation of side products is a common issue in benzylic bromination. Several strategies can enhance selectivity.

  • Control of Bromine Concentration: Using N-Bromosuccinimide (NBS) is crucial as it maintains a low and constant concentration of bromine in the reaction mixture, which favors the desired free-radical substitution over electrophilic aromatic substitution.[1][3]

  • Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are generally preferred for benzylic bromination with NBS as they do not favor ionic pathways that can lead to ring bromination.[1] Polar solvents can promote the formation of unwanted byproducts.

  • Reaction Temperature: While initiation requires heat, excessive temperatures can lead to undesired side reactions. Maintain a steady reflux temperature appropriate for the chosen solvent.

Q3: The purification of this compound is challenging, and the final product has low purity. What are the recommended purification methods?

A3: Purification can be complicated by the presence of unreacted starting materials, the succinimide byproduct, and other brominated species.

  • Removal of Succinimide: After the reaction, the succinimide byproduct is insoluble in non-polar solvents like CCl₄ and can be removed by filtration of the cooled reaction mixture.[2]

  • Washing: The filtrate can be washed with water to remove any remaining water-soluble impurities.[4][5] A wash with a dilute sodium thiosulfate solution can help remove any excess bromine.[6]

  • Distillation: Vacuum distillation is a common method to purify the final product, separating it from the lower-boiling starting material and higher-boiling dibrominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound?

A1: The most widely used method for synthesizing benzylic bromides, including this compound, is the Wohl-Ziegler reaction.[2][7] This reaction involves the free-radical bromination of the corresponding toluene derivative (2,3,5-Trifluorotoluene) using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[2][8]

Q2: What are the key reagents and their roles in the synthesis of this compound via benzylic bromination?

A2: The key reagents are:

  • Substrate: 2,3,5-Trifluorotoluene.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of elemental bromine.[1][3]

  • Radical Initiator: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to start the radical chain reaction.[2][8] Light (photo-initiation) can also be used.[1]

  • Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used.[1]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, alternative methods exist, although they may be less common for laboratory-scale synthesis. These can include:

  • Direct bromination of trifluoromethyl derivatives of benzene at high temperatures (700-900°C) in the vapor phase.[9]

  • Conversion of 2,3,5-Trifluorobenzyl alcohol to the corresponding bromide using a brominating agent like phosphorus tribromide or hydrobromic acid.[4][10]

  • Conversion from 2,3,5-Trifluorobenzyl chloride via a halogen exchange reaction.[10]

Q4: What safety precautions should be taken during the synthesis of this compound?

A4: Several safety precautions are essential:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • NBS can be an irritant; handle it with care.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with extreme caution. Consider using a safer alternative if possible.

  • The reaction can be exothermic; ensure proper temperature control.

Data Presentation

SubstrateBrominating AgentInitiatorSolventYield (%)Reference Compound
PropylbenzeneNBSBenzoyl PeroxideCCl₄97%(1-bromopropyl)benzene
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBNo-dichlorobenzene92%(2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester
2-Nitro-6-trifluoromethyltolueneMolecular BromineHeat (180-195°C)None>80%2-Nitro-6-trifluoromethylbenzyl bromide

Experimental Protocols

General Protocol for the Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a generalized procedure based on the Wohl-Ziegler reaction for benzylic bromination.[2][7] Researchers should optimize the specific quantities and reaction times for their setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-Trifluorotoluene and a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the flask.[2][8]

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring. Alternatively, the reaction can be initiated using a UV lamp.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by techniques such as TLC or GC to determine the consumption of the starting material. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating on the surface.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the insoluble succinimide byproduct.[2]

    • Wash the filtrate with water and then with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_species Radical_species Initiator->Radical_species Heat or Light Br_radical Br• Br_radical->Br_radical TFT 2,3,5-Trifluorotoluene Br_radical->TFT Abstracts H• Termination_Products Termination Products Br_radical->Termination_Products Combine to form NBS NBS Radical_species->NBS Reacts with NBS->Br_radical Generates Benzylic_Radical Benzylic Radical TFT->Benzylic_Radical Forms Br2 Br₂ Benzylic_Radical->Br2 Reacts with Product 2,3,5-Trifluorobenzyl bromide Br2->Br_radical Regenerates Br2->Product Forms

Caption: Free-radical mechanism for the synthesis of this compound.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Start->Setup Reagents 2. Add Reagents (2,3,5-Trifluorotoluene, NBS, Initiator, Solvent) Setup->Reagents Initiation 3. Initiate Reaction (Heat to Reflux or UV Light) Reagents->Initiation Monitoring 4. Monitor Reaction (TLC or GC) Initiation->Monitoring Workup 5. Work-up (Cool, Filter, Wash) Monitoring->Workup Purification 6. Purification (Rotary Evaporation, Vacuum Distillation) Workup->Purification End End Purification->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide Problem Low Yield or Purity Issue? Low_Conversion Low Conversion Problem->Low_Conversion Yes Side_Products Side Products Problem->Side_Products Yes Purification_Issue Purification Difficulty Problem->Purification_Issue Yes Check_Initiator Check Initiator Activity and Initiation Conditions Low_Conversion->Check_Initiator Check_Inhibitors Check for Inhibitors in Reagents/Solvent Low_Conversion->Check_Inhibitors Control_Br2 Ensure Use of NBS for Low Br₂ Concentration Side_Products->Control_Br2 Solvent_Choice Use Non-polar Solvent (e.g., CCl₄) Side_Products->Solvent_Choice Optimize_Temp Optimize Reaction Temperature Side_Products->Optimize_Temp Filter_Succinimide Filter to Remove Succinimide Purification_Issue->Filter_Succinimide Wash_Product Wash with Water and Thiosulfate Purification_Issue->Wash_Product Vacuum_Distill Perform Vacuum Distillation Purification_Issue->Vacuum_Distill

Caption: Troubleshooting decision tree for synthesis of this compound.

References

Common side reactions in trifluoromethylation using benzyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in trifluoromethylation reactions using benzyl bromides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the trifluoromethylation of benzyl bromides, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Decomposition: Trifluoromethylating agents can be sensitive to moisture and air.[1] 2. Inactive Catalyst: If using a metal-catalyzed reaction, the catalyst may be deactivated. 3. Poor Substrate Reactivity: Benzyl bromides with strong electron-withdrawing groups can be less reactive in nucleophilic trifluoromethylation.[2] 4. Incorrect Reaction Temperature: The optimal temperature for trifluoromethylation can be highly specific to the chosen method and substrate.1. Ensure all reagents are freshly prepared or properly stored under an inert atmosphere. Use anhydrous solvents. 2. Use a fresh batch of catalyst or consider catalyst activation procedures if applicable. 3. Consider switching to a different trifluoromethylation method (e.g., radical or electrophilic) that may be more suitable for electron-deficient substrates. 4. Perform a temperature screen to identify the optimal reaction temperature for your specific system.
Formation of Elimination Byproduct (Styrene Derivative) 1. Strongly Basic Conditions: The use of strong bases can promote E2 elimination of the benzylic bromide.[3][4] 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution. 3. Carbocation Formation: For secondary and tertiary benzyl bromides, conditions favoring an SN1 mechanism can lead to E1 elimination.[3][4]1. If possible, use a milder base or a fluoride source that is less basic. 2. Optimize the reaction temperature to the lowest effective temperature that still allows for trifluoromethylation. 3. For SN1-prone substrates, consider conditions that favor an SN2 pathway, such as using a more nucleophilic trifluoromethyl source in a polar aprotic solvent.[3]
Formation of Homocoupling Product (1,2-Diarylethane) 1. Reductive Coupling: In some metal-catalyzed reactions, particularly with palladium, reductive homocoupling of the benzyl bromide can occur.[5] 2. Radical Intermediates: Radical-based trifluoromethylation pathways may have competing radical-radical coupling side reactions.1. Screen different ligands and metal catalysts to minimize homocoupling. Adjusting the stoichiometry of the reagents may also be beneficial. 2. Optimize the concentration of the radical initiator and the trifluoromethyl source to favor the desired cross-coupling.
Hydrolysis of Trifluoromethyl Product 1. Basic Reaction or Workup Conditions: The trifluoromethyl group can be susceptible to hydrolysis under strongly basic conditions, especially on electron-rich aromatic rings.[6][7]1. Use neutral or slightly acidic conditions for the reaction workup. Avoid prolonged exposure to strong bases.
Racemization of Chiral Product 1. SN1 Pathway: For chiral secondary benzyl bromides, the reaction may proceed through a planar benzylic carbocation intermediate, leading to a racemic mixture of the product.[8]1. Employ reaction conditions that favor an SN2 mechanism, such as using a highly nucleophilic CF3 source and a polar aprotic solvent. This will promote inversion of stereochemistry rather than racemization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the trifluoromethylation of benzyl bromides?

A1: The most prevalent side reactions include elimination (E1 and E2) to form the corresponding styrene derivative[3][4], homocoupling of the benzyl bromide to yield a 1,2-diarylethane[5], and hydrolysis of either the trifluoromethylating reagent or the final product[1][6][7]. The specific side reactions observed will depend on the chosen trifluoromethylation method and the reaction conditions.

Q2: How does the electronic nature of the substituent on the aromatic ring of the benzyl bromide affect the reaction?

A2: The electronic nature of the substituents can have a significant impact. In nucleophilic trifluoromethylation reactions, electron-donating groups on the benzyl bromide can enhance the reaction rate, while electron-withdrawing groups can decrease reactivity[9]. Conversely, for some copper-catalyzed methods, substrates with electron-donating groups have shown better yields[8]. For radical-based methods, the electronic effects can be less predictable and may require empirical optimization.

Q3: Can I use a secondary or tertiary benzyl bromide for trifluoromethylation?

A3: Yes, but with caution. Secondary and tertiary benzyl bromides are more prone to elimination reactions (E1 and E2) and may undergo reaction via an SN1 pathway, which can lead to racemization if the starting material is chiral[3][4][8]. Careful selection of reaction conditions to favor an SN2 pathway is often necessary for a successful and stereospecific trifluoromethylation of secondary benzyl bromides.

Q4: My trifluoromethylating reagent seems to be degrading. How can I prevent this?

A4: Many trifluoromethylating reagents are sensitive to moisture and atmospheric oxygen. It is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[1] Storing the reagents in a desiccator or a glovebox is also recommended. If you suspect degradation, it is best to use a fresh batch of the reagent.

Q5: What is the role of the metal catalyst in copper-catalyzed trifluoromethylation of benzyl bromides?

A5: In many copper-catalyzed trifluoromethylations, the copper catalyst facilitates the transfer of the trifluoromethyl group to the benzyl bromide. The mechanism can vary, but it often involves the formation of a copper-trifluoromethyl intermediate which then reacts with the benzyl bromide.[10] The choice of copper source and ligands can significantly influence the reaction's efficiency and selectivity.

Experimental Protocols

General Protocol for Copper-Catalyzed Nucleophilic Trifluoromethylation of a Primary Benzyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary benzyl bromide (1.0 equiv)

  • Trifluoromethyltrimethylsilane (CF3SiMe3, 2.0 equiv)

  • Copper(I) salt (e.g., CuI, CuTC, 10 mol%)

  • Fluoride source (e.g., CsF, KF, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the copper(I) salt and the fluoride source.

  • Add the anhydrous solvent, followed by the primary benzyl bromide and trifluoromethyltrimethylsilane.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Trifluoromethylation_Workflow cluster_start Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome & Refinement Start Start: Benzyl Bromide + CF3 Source Reaction Reaction under Optimized Conditions Start->Reaction Add Catalyst/Reagents Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Reaction->Analysis Desired_Product Desired Product Formed? Analysis->Desired_Product Purification Purification Desired_Product->Purification Yes Side_Products Identify Side Products Desired_Product->Side_Products No/Low Yield Optimize Optimize Reaction Conditions Side_Products->Optimize Optimize->Reaction Re-run Experiment

Caption: A general workflow for trifluoromethylation experiments.

Side_Reaction_Pathways cluster_products Potential Products BenzylBromide Benzyl Bromide Trifluoromethylated Desired Product (Trifluoromethylation) BenzylBromide->Trifluoromethylated + 'CF3' source (SN2/Radical/etc.) Elimination Side Product (Elimination) BenzylBromide->Elimination Base/Heat (E1/E2) Homocoupling Side Product (Homocoupling) BenzylBromide->Homocoupling Reductive Conditions (e.g., Pd(0))

Caption: Common reaction pathways for benzyl bromides.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2,3,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2,3,5-Trifluorobenzyl bromide, specifically focusing on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low conversion rates in my nucleophilic substitution reaction with this compound?

A1: Low conversion rates in nucleophilic substitution reactions with this compound can be attributed to several factors. The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This electronic effect can decrease the reactivity of the benzylic carbon towards SN2 attack by reducing the electron density at the reaction center. For an SN1-type reaction, while the benzylic carbocation is generally stabilized by the phenyl ring, the strong inductive effect of the fluorine atoms can be destabilizing. Additionally, steric hindrance from the ortho-fluorine atom can impede the approach of the nucleophile. Common issues include insufficiently strong nucleophiles, suboptimal reaction temperatures, or inappropriate solvent choices.

Q2: My Grignard reaction with this compound is not initiating or is giving a low yield of the desired product. What could be the cause?

A2: Difficulty in initiating Grignard reactions is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. Activation of the magnesium surface is crucial. Low yields are frequently caused by the formation of a significant side product, the Wurtz coupling product (1,2-bis(2,3,5-trifluorophenyl)ethane), where two benzyl bromide molecules couple with each other. This side reaction is competitive with the formation of the Grignard reagent. The presence of any moisture will also quench the Grignard reagent as it forms, leading to low yields of the desired product.

Q3: I am observing a significant amount of homocoupling product in my Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling of the boronic acid or ester partner is a common side reaction in Suzuki-Miyaura couplings. This can be caused by several factors, including the choice of palladium catalyst, ligands, base, and the presence of oxygen. For electron-deficient substrates like this compound, the oxidative addition step is generally favorable. However, issues with the transmetalation or reductive elimination steps can lead to side reactions. Ensuring strictly anaerobic conditions and optimizing the catalyst-ligand system are critical to minimize homocoupling.

Troubleshooting Guides

Nucleophilic Substitution Reactions

Low conversion in nucleophilic substitution reactions with this compound is a frequent challenge. The electron-withdrawing nature of the trifluorinated phenyl ring significantly influences the reactivity of the benzylic position.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Low or No Conversion Weak Nucleophile: The electron-deficient nature of the substrate requires a potent nucleophile for an efficient SN2 reaction.Use a stronger nucleophile. For example, if using an alcohol, convert it to its more nucleophilic alkoxide form with a strong base like sodium hydride (NaH).
Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate.For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.
Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the activation energy barrier.Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition at higher temperatures.
Mixture of Products Competing SN1/SN2 Pathways: Benzyl bromides can undergo both SN1 and SN2 reactions.[1] The trifluoromethyl groups may influence the stability of a potential carbocation intermediate.To favor the SN2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor a potential SN1 pathway, use a weaker nucleophile in a polar protic solvent.

Logical Troubleshooting Workflow for Nucleophilic Substitution

start Low Conversion in Nucleophilic Substitution check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Increase nucleophilicity (e.g., deprotonate alcohol) check_nucleophile->increase_nucleophilicity No check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes increase_nucleophilicity->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No analyze_products Analyze product mixture for side products check_temp->analyze_products Yes increase_temp->analyze_products

Troubleshooting workflow for nucleophilic substitution.
Grignard Reactions

The formation of a Grignard reagent from this compound can be challenging due to slow initiation and a competing homocoupling (Wurtz) reaction.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Reaction Fails to Initiate Passive Magnesium Surface: A layer of magnesium oxide on the turnings prevents the reaction from starting.Activate the magnesium by crushing the turnings in the flask with a glass rod, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
Presence of Moisture: Grignard reagents are highly sensitive to water.Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield of Grignard Reagent Wurtz Coupling Side Reaction: The formation of 1,2-bis(2,3,5-trifluorophenyl)ethane is a common side reaction.Use highly reactive magnesium (e.g., Rieke magnesium) or add the benzyl bromide slowly to a suspension of magnesium to maintain a low concentration of the bromide and disfavor the bimolecular coupling reaction.
Decomposition: The electron-withdrawing fluorine atoms may destabilize the Grignard reagent.Prepare the Grignard reagent at a low temperature and use it immediately in the subsequent reaction.

Experimental Protocol: Grignard Reagent Formation

This protocol is adapted from a procedure for the closely related 2,4,5-trifluorobenzyl bromide.[2]

  • Preparation: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add magnesium turnings (1.2 equivalents) to the flask. Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the dropping funnel and add a few drops to the magnesium suspension. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes. The resulting Grignard reagent is ready for use in the next step.

Logical Troubleshooting Workflow for Grignard Reaction

start Low Yield in Grignard Reaction check_initiation Did the reaction initiate? start->check_initiation activate_mg Activate Mg (Iodine, 1,2-dibromoethane, crushing) check_initiation->activate_mg No check_anhydrous Are conditions strictly anhydrous? check_initiation->check_anhydrous Yes activate_mg->check_anhydrous dry_reagents Flame-dry glassware, use anhydrous solvents check_anhydrous->dry_reagents No check_wurtz Is Wurtz coupling a major side product? check_anhydrous->check_wurtz Yes dry_reagents->check_wurtz slow_addition Add benzyl bromide slowly check_wurtz->slow_addition Yes use_in_situ Use Grignard reagent immediately after formation check_wurtz->use_in_situ No slow_addition->use_in_situ

Troubleshooting workflow for Grignard reactions.
Suzuki-Miyaura Cross-Coupling Reactions

Low conversion rates in Suzuki-Miyaura reactions involving this compound can often be traced to the catalyst system, base, or solvent.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Low Conversion Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial, especially for challenging substrates.Screen a variety of palladium catalysts and phosphine ligands. For electron-deficient benzyl bromides, ligands like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 may be effective.
Inappropriate Base: The base plays a key role in the transmetalation step.A screening of bases is recommended. Stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones. Ensure the base is finely powdered and anhydrous.
Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition.Use the boronic acid pinacol ester instead of the free boronic acid, as esters are often more stable. Minimize reaction time and temperature where possible.
Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalyst.Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A mixture of an organic solvent with water can sometimes be beneficial for dissolving the base.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that may require optimization for specific substrates.

  • Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Solvent: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAr R-Pd(II)-Ar Ln Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Substrate R-X Substrate->OxAdd Boronic ArB(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 2,3,5-Trifluorobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3,5-Trifluorobenzyl bromide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives by column chromatography?

The main challenges stem from the unique properties of these fluorinated compounds. The high electronegativity of the fluorine atoms can alter the polarity of the molecule, potentially causing co-elution with impurities of similar polarity. Furthermore, benzyl bromides can be reactive and may degrade on standard silica gel, which is slightly acidic.[1][2]

Q2: What is a good starting solvent system (mobile phase) for the column chromatography of these derivatives?

For compounds of moderate polarity, a common and effective starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[3][4] A typical starting gradient could be from 100% hexanes to a mixture of hexanes and ethyl acetate. For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.[5] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[2][6]

Q3: How can I visualize this compound derivatives on a TLC plate?

Many aromatic compounds, including these derivatives, are UV active and can be visualized under a UV lamp (usually at 254 nm).[7] Staining with potassium permanganate or p-anisaldehyde can also be effective for visualization.[3]

Q4: Can this compound derivatives decompose on silica gel?

Yes, benzyl bromides have the potential to be unstable on silica gel, which can act as a mild Lewis acid.[1] This can lead to decomposition and poor recovery from the column. Performing a quick stability test on a small scale using TLC is advisable.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound derivatives.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Product is not eluting from the column The chosen solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. A "flush" with a highly polar solvent like 100% ethyl acetate or a methanol/dichloromethane mixture can be used at the end to elute highly retained compounds.
The product has decomposed on the silica gel.Test for compound stability on a TLC plate by spotting the compound, letting it sit for an hour, and then eluting to see if degradation has occurred. If unstable, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[1]
Product co-elutes with an impurity The solvent system does not provide adequate separation.Optimize the solvent system using TLC. Try different solvent combinations, such as replacing ethyl acetate with diethyl ether or adding a small amount of a third solvent like dichloromethane. Using a shallower solvent gradient during column chromatography can also improve separation.
The column is overloaded with the crude product.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude mixture.
Streaking of the product band on the column The compound is not sufficiently soluble in the mobile phase.Load the sample onto the column using a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
The compound is interacting too strongly with the silica gel.If your derivative has acidic or basic functionalities, adding a small amount of a modifier to the mobile phase can help. For example, adding a small percentage of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.[2]
Low recovery of the purified product Decomposition on the column.As mentioned above, use deactivated silica or an alternative stationary phase. Minimizing the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate) can also help.
The product is volatile and has evaporated during solvent removal.Use a rotary evaporator at a lower temperature and pressure to remove the solvent from the collected fractions.

Experimental Protocols

Protocol 1: Standard Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a moderately polar derivative.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

  • Add another thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

3. Elution:

  • Begin eluting with the initial non-polar mobile phase.

  • Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, start with 95:5 hexanes:ethyl acetate and gradually increase to 80:20 hexanes:ethyl acetate.

  • Collect fractions in test tubes.

4. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table provides typical starting parameters for column chromatography of this compound derivatives. These should be optimized for each specific compound.

Parameter Recommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Non-polar to Mid-polar compounds) Hexanes/Ethyl Acetate (Gradient: 100:0 to 80:20)
Mobile Phase (More polar compounds) Dichloromethane/Methanol (Gradient: 100:0 to 95:5)
Silica to Compound Ratio (by weight) 50:1 to 100:1
TLC Visualization UV light (254 nm), Potassium Permanganate stain

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Prepare Silica Gel Column tlc->column_prep sample_prep 3. Prepare Sample (Wet or Dry Loading) column_prep->sample_prep loading 4. Load Sample onto Column sample_prep->loading elution 5. Elute with Solvent Gradient loading->elution collection 6. Collect Fractions elution->collection fraction_analysis 7. Analyze Fractions by TLC collection->fraction_analysis pooling 8. Combine Pure Fractions fraction_analysis->pooling evaporation 9. Evaporate Solvent pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Solutions start Poor Separation or Low Recovery check_tlc Review TLC Data (Good Separation?) start->check_tlc check_stability Check Compound Stability on Silica TLC Plate start->check_stability optimize_solvent Optimize Solvent System (Different Solvents/Gradient) check_tlc->optimize_solvent No reduce_loading Reduce Sample Load check_tlc->reduce_loading Yes dry_loading Use Dry Loading Technique check_tlc->dry_loading Yes, but streaking check_stability->optimize_solvent Stable change_stationary_phase Use Deactivated Silica or Alumina check_stability->change_stationary_phase Decomposition Observed

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Troubleshooting Byproduct Formation in 2,3,5-Trifluorobenzyl Bromide Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify common byproducts in reactions involving 2,3,5-Trifluorobenzyl bromide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: When using this compound in nucleophilic substitution reactions, the three most common byproducts are:

  • 2,3,5-Trifluorobenzyl alcohol: Formed due to the presence of water in the reaction mixture (hydrolysis).

  • Bis(2,3,5-trifluorobenzyl) ether: Results from a self-condensation reaction, where the alcohol byproduct or another alkoxide reacts with a molecule of the starting material.

  • 2,3,5-Trifluorostyrene: Arises from an elimination reaction (E2 or E1), which is favored by strong, bulky bases and higher temperatures.

Q2: How can I distinguish the desired product from these byproducts in the 1H NMR spectrum?

A2: The benzylic protons (the -CH2- group) are key reporters for identifying these species. Their chemical shifts will be distinct for the starting material, desired product, and common byproducts. Refer to the tables and troubleshooting guides below for specific chemical shift information.

Q3: What reaction conditions favor the formation of these byproducts?

A3:

  • Hydrolysis (Alcohol formation): Wet solvents or reagents.

  • Self-condensation (Ether formation): The presence of the alcohol byproduct, especially under basic conditions.

  • Elimination (Styrene formation): Use of strong, non-nucleophilic bases (e.g., tert-butoxide), high reaction temperatures, and sterically hindered substrates.[1]

Troubleshooting Guide: Identifying Byproducts by NMR

This guide will help you identify unexpected signals in your NMR spectra after a reaction with this compound.

Scenario 1: Presence of Unidentified Signals in the Aromatic and Benzylic Region

Problem: You have performed a nucleophilic substitution reaction with this compound and a nucleophile (Nu-), but the 1H NMR spectrum of the crude product shows more signals than expected.

Possible Cause: Formation of hydrolysis and/or self-condensation byproducts.

Workflow for Identification:

Byproduct_Identification Start Crude NMR Spectrum Check_Benzylic Examine Benzylic Region (δ 4.5 - 5.0 ppm) Start->Check_Benzylic Identify_SM Starting Material Peak? (δ ~4.5 ppm) Check_Benzylic->Identify_SM Identify_Product Desired Product Peak? Identify_SM->Identify_Product Yes Conclusion Identify Byproducts Present Identify_SM->Conclusion No Identify_Alcohol Alcohol Peak? (δ ~4.7 ppm) Identify_Product->Identify_Alcohol Yes Identify_Product->Conclusion No Identify_Ether Ether Peak? (δ ~4.6 ppm) Identify_Alcohol->Identify_Ether Yes Identify_Alcohol->Conclusion No Identify_Ether->Conclusion Yes Identify_Ether->Conclusion No

Figure 1. Troubleshooting workflow for identifying hydrolysis and self-condensation byproducts.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the starting material and potential byproducts. These values can help in assigning the signals in your NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundBenzylic Protons (-CH₂-)Aromatic ProtonsOther Protons
This compound~4.5 (s, 2H)~7.0-7.3 (m, 2H)-
Byproduct: 2,3,5-Trifluorobenzyl alcohol ~4.7 (s, 2H) ~6.8-7.1 (m, 2H) ~1.8-2.5 (br s, 1H, -OH)
Byproduct: Bis(2,3,5-trifluorobenzyl) ether ~4.6 (s, 4H) ~6.9-7.2 (m, 4H) -
Byproduct: 2,3,5-Trifluorostyrene - ~6.8-7.1 (m, 2H) ~5.4 (dd, 1H), ~5.8 (dd, 1H), ~6.7 (dd, 1H)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundBenzylic Carbon (-CH₂-)Aromatic CarbonsOther Carbons
This compound~26~105-160 (multiple signals with C-F coupling)-
Byproduct: 2,3,5-Trifluorobenzyl alcohol ~58 ~103-160 (multiple signals with C-F coupling) -
Byproduct: Bis(2,3,5-trifluorobenzyl) ether ~65 ~104-160 (multiple signals with C-F coupling) -
Byproduct: 2,3,5-Trifluorostyrene - ~105-160 (multiple signals with C-F coupling) ~115, ~130

Experimental Protocol Example: Williamson Ether Synthesis

This protocol for a Williamson ether synthesis is a common reaction where hydrolysis and self-condensation byproducts may be observed if conditions are not anhydrous.

  • Deprotonation of Alcohol: To a solution of an alcohol (1.0 eq.) in anhydrous THF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Reaction with Benzyl Bromide: After gas evolution ceases, add this compound (1.0 eq.) dropwise at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR.

Scenario 2: Observation of Vinylic Proton Signals

Problem: Your ¹H NMR spectrum shows signals in the δ 5.0-7.0 ppm region, characteristic of vinylic protons, which are inconsistent with your expected nucleophilic substitution product.

Possible Cause: Formation of 2,3,5-Trifluorostyrene via an elimination reaction.

Logical Relationship for Elimination:

Elimination_Pathway Substrate This compound Conditions Strong, Bulky Base (e.g., t-BuOK) High Temperature Substrate->Conditions Transition_State E2 Transition State Conditions->Transition_State Product 2,3,5-Trifluorostyrene Transition_State->Product

Figure 2. Conditions favoring the E2 elimination pathway to form an alkene byproduct.

Experimental Protocol Example: Base-Induced Elimination

This protocol is designed to favor the elimination reaction.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like tert-butanol.

  • Addition of Base: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it.

  • Analysis: Obtain a ¹H NMR spectrum of the crude product to identify the vinylic protons of 2,3,5-Trifluorostyrene.

By carefully analyzing the reaction conditions and the resulting NMR spectra with the information provided, researchers can effectively identify and troubleshoot the formation of common byproducts in reactions involving this compound.

References

Stability of 2,3,5-Trifluorobenzyl bromide in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3,5-Trifluorobenzyl bromide in various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive electrophile and is susceptible to degradation, particularly in the presence of nucleophiles. It is sensitive to moisture and can hydrolyze to form 2,3,5-trifluorobenzyl alcohol and hydrobromic acid. Under anhydrous conditions and in non-nucleophilic solvents, it exhibits greater stability. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C).

Q2: How do solvent and temperature affect the stability of this compound?

A2: Both solvent and temperature play a crucial role in the stability of this compound.

  • Solvent Effects: The rate of degradation is highly dependent on the solvent's polarity and nucleophilicity.

    • Protic solvents (e.g., water, alcohols) can act as nucleophiles, leading to solvolysis reactions.

    • Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) can also react with the bromide, especially at elevated temperatures, or contain nucleophilic impurities (like water).

    • Non-polar aprotic solvents (e.g., toluene, hexane) are generally the most suitable for maintaining stability, provided they are anhydrous.

  • Temperature Effects: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Elevated temperatures can promote decomposition and side reactions in all solvent types.

Q3: What are the common degradation products of this compound?

A3: The primary degradation products depend on the reaction conditions.

  • In the presence of water, the main product is 2,3,5-trifluorobenzyl alcohol .

  • In alcoholic solvents (e.g., methanol, ethanol), the corresponding 2,3,5-trifluorobenzyl ether will be formed.

  • In solvents like DMF and DMSO, complex side reactions can occur, potentially leading to the formation of various byproducts. For instance, reaction with residual dimethylamine in DMF can lead to the formation of N,N-dimethyl-2,3,5-trifluorobenzylamine.

  • At high temperatures, thermal decomposition can lead to the formation of hydrogen bromide and other degradation products.

Q4: Can I use this compound in reactions with strong bases?

A4: Caution should be exercised when using strong bases. While this compound is an alkylating agent and is expected to react with nucleophiles, strong bases can also promote elimination reactions or react with the solvent, leading to complex reaction mixtures. It is advisable to add the base to the reaction mixture at a controlled rate and at a suitable temperature to minimize side reactions.

Troubleshooting Guides

Issue 1: Low yield or incomplete reaction when using this compound as an alkylating agent.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent is fresh and has been stored properly under anhydrous conditions. Consider purchasing a new batch if there are doubts about its quality.
Presence of moisture in the reaction Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere.
Reaction with the solvent Choose a non-reactive, anhydrous solvent for your reaction. Toluene, THF, or acetonitrile are often good choices, depending on the specific reaction conditions. Avoid protic solvents unless they are part of the desired reaction.
Insufficient reactivity of the nucleophile Consider using a stronger base or a phase-transfer catalyst to enhance the nucleophilicity of your substrate.

Issue 2: Formation of unexpected byproducts in the reaction.

Possible Cause Troubleshooting Step
Reaction with the solvent If using DMF or DMSO, consider that these solvents can participate in side reactions. Purify the solvent before use or switch to a less reactive alternative like acetonitrile or THF.
Thermal decomposition If the reaction is run at a high temperature, consider if the temperature can be lowered. Monitor the reaction for the formation of degradation products.
Side reactions with the base The base used may be reacting with the starting material or the product. Consider using a milder base or a different type of base (e.g., an organic base instead of an inorganic one).

Data Presentation

Table 1: Estimated Relative Stability of this compound in Common Laboratory Solvents at Room Temperature

Solvent CategorySolvent ExampleEstimated Relative StabilityPotential Degradation Pathway
Non-polar Aprotic Toluene, HexaneHighMinimal degradation if anhydrous
Ethereal Tetrahydrofuran (THF), Diethyl etherModerate to HighLow reactivity if anhydrous and peroxide-free
Chlorinated Dichloromethane (DCM)ModerateGenerally stable, but ensure it is free of acidic impurities
Polar Aprotic Acetonitrile (ACN)ModerateStable if anhydrous, but can be susceptible to nucleophilic attack
Polar Aprotic N,N-Dimethylformamide (DMF)Low to ModerateCan react to form byproducts, especially at elevated temperatures
Polar Aprotic Dimethyl sulfoxide (DMSO)Low to ModerateCan undergo complex side reactions, particularly at higher temperatures
Polar Protic Methanol, EthanolLowSolvolysis to form the corresponding ether
Aqueous/Moisture WaterVery LowRapid hydrolysis to the corresponding alcohol

Disclaimer: This table provides estimated relative stability based on general principles of chemical reactivity for benzyl bromides. Actual degradation rates will depend on specific conditions such as temperature, purity of the solvent, and presence of other reagents.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound in a Given Solvent by ¹H NMR Spectroscopy

  • Preparation of the Standard Solution:

    • Prepare a stock solution of this compound in a deuterated solvent that is compatible with the solvent to be tested (e.g., CDCl₃).

    • Include an internal standard with a known concentration and a singlet in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • In an NMR tube, add a known volume of the solvent to be tested.

    • Add a precise volume of the standard solution to the NMR tube.

    • Cap the NMR tube and mix the contents thoroughly.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample at time zero (t=0).

    • Integrate the characteristic benzylic proton signal of this compound (a singlet) and the signal of the internal standard.

    • Store the NMR tube at the desired temperature.

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • For each time point, calculate the relative concentration of this compound by comparing the integral of its benzylic protons to the integral of the internal standard.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Low reaction yield or unexpected byproducts check_reagent Is the 2,3,5-Trifluorobenzyl bromide fresh and stored correctly? start->check_reagent check_conditions Are the reaction conditions (solvent, temperature) appropriate? check_reagent->check_conditions Yes replace_reagent Action: Use a fresh batch of this compound. check_reagent->replace_reagent No check_impurities Are all reagents and solvents anhydrous and pure? check_conditions->check_impurities Yes optimize_conditions Action: Optimize solvent choice (e.g., switch to a non-polar aprotic solvent) and/or lower the reaction temperature. check_conditions->optimize_conditions No purify_reagents Action: Use freshly dried solvents and purified reagents. Run under inert atmosphere. check_impurities->purify_reagents No problem_solved Problem Resolved check_impurities->problem_solved Yes replace_reagent->check_conditions optimize_conditions->check_impurities purify_reagents->problem_solved

Caption: Troubleshooting workflow for reactions involving this compound.

Degradation_Pathway reactant This compound product_alcohol 2,3,5-Trifluorobenzyl alcohol reactant->product_alcohol + H2O (Hydrolysis) product_ether 2,3,5-Trifluorobenzyl ether reactant->product_ether + ROH (Alcoholysis) product_amine N,N-dimethyl-2,3,5- trifluorobenzylamine reactant->product_amine + HNMe2 (from DMF) (Amination)

Caption: Common degradation pathways of this compound.

Best practices for handling and storing 2,3,5-Trifluorobenzyl bromide to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2,3,5-Trifluorobenzyl bromide to prevent degradation. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the degradation of this compound in a laboratory setting.

Issue 1: Decreased Purity or Presence of Impurities in a New Bottle of this compound

Potential Cause Recommended Solution(s)
Improper Storage by Supplier or During Transit: Exposure to heat, light, or moisture before arrival.1. Initial Quality Control: Always perform a purity check (e.g., by GC, HPLC, or NMR) upon receiving a new bottle. 2. Contact Supplier: If impurities are detected, contact the supplier immediately with your analytical data. 3. Proper Storage: Immediately transfer the new bottle to a cool, dry, dark, and well-ventilated location, preferably in a desiccator or under an inert atmosphere.
Inadequate Packaging: The container seal may be compromised, allowing for the ingress of atmospheric moisture.1. Inspect Packaging: Check for any damage to the container or seal upon receipt. 2. Use of Parafilm®: For long-term storage, wrap the cap and neck of the bottle with Parafilm® to create an additional barrier against moisture.

Issue 2: Reaction Failure or Low Yield When Using this compound

Potential Cause Recommended Solution(s)
Degradation of the Reagent: The this compound may have degraded due to improper storage or handling in the lab. The primary degradation product is likely 2,3,5-Trifluorobenzyl alcohol due to hydrolysis.1. Purity Check: Before each use, check the purity of the reagent, especially if it has been stored for an extended period. 2. Purification: If minor degradation has occurred, consider purifying the reagent by distillation or column chromatography. However, purchasing a fresh bottle is often more time and cost-effective. 3. Use of Fresh Reagent: For critical reactions, it is always best to use a freshly opened bottle of the reagent.
Incompatible Reaction Conditions: The presence of water, alcohols, or strong bases in the reaction mixture can lead to the rapid degradation of this compound.1. Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. 3. Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.
Slow Reaction Rate Allowing for Degradation: If the desired reaction is slow, the reagent may degrade over the course of the reaction.1. Optimization of Reaction Conditions: Investigate ways to increase the rate of the desired reaction, such as increasing the temperature (if the product is stable) or using a catalyst. 2. Slow Addition: Add the this compound to the reaction mixture in portions or via a syringe pump to minimize its concentration at any given time, thus reducing the opportunity for side reactions.

Issue 3: Formation of Unexpected Byproducts in the Reaction

Potential Cause Recommended Solution(s)
Hydrolysis: Presence of water leads to the formation of 2,3,5-Trifluorobenzyl alcohol.1. Strict Anhydrous Technique: As mentioned above, rigorously exclude water from the reaction.
Reaction with Solvent: Protic solvents like alcohols can react with this compound to form ethers.1. Solvent Selection: Use aprotic solvents such as THF, DMF, acetonitrile, or toluene. Ensure the solvent is anhydrous.
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination to form a reactive intermediate could occur, leading to polymerization or other side products.1. Careful Selection of Base: Use a base that is appropriate for the specific reaction and avoid excessively strong bases if elimination is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To minimize exposure to moisture, storage in a desiccator or a glovebox with an inert atmosphere is recommended. The storage temperature should be kept low, typically between 2-8°C, as indicated by many suppliers.

Q2: How can I check the purity of my this compound?

A2: The purity can be assessed using several analytical techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and effective method. High-Performance Liquid Chromatography (HPLC) with a UV detector is also suitable. For a more detailed structural confirmation and to identify potential impurities like 2,3,5-Trifluorobenzyl alcohol, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) is highly recommended.

Q3: My this compound has turned yellow. Is it still usable?

A3: A yellow discoloration can be an indication of degradation. While a slight change in color may not significantly impact some reactions, it is a warning sign. It is advisable to re-analyze the purity of the material before use. For sensitive or critical applications, using a fresh, colorless batch is recommended.

Q4: What are the main degradation products of this compound?

A4: The most common degradation product is 2,3,5-Trifluorobenzyl alcohol, which is formed through hydrolysis upon contact with water. In the presence of other nucleophiles, corresponding substitution products can also form. Under certain conditions, self-condensation or polymerization, although less common, could also occur.

Q5: What type of container is best for storing this compound?

A5: It is typically supplied in amber glass bottles with a screw cap lined with a chemically resistant material like PTFE. This protects the compound from light and provides a good seal against the atmosphere.

Q6: Is it necessary to handle this compound under an inert atmosphere?

A6: For long-term storage and for reactions where the presence of moisture would be detrimental, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended to prevent hydrolysis.

Q7: What are some incompatible materials to avoid with this compound?

A7: Avoid contact with strong bases, strong oxidizing agents, and moisture. Protic solvents like water and alcohols can also react with it and should be avoided in reactions unless they are intended reactants.

Quantitative Data on Stability

Parameter Analogous Compound Condition Value Significance for this compound
Hydrolysis Half-Life (t½) Benzyl bromideNeutral water at 25°C~8.5 hoursIndicates susceptibility to hydrolysis. The electron-withdrawing fluorine atoms on the aromatic ring of this compound are expected to slightly decrease the rate of Sₙ1-type hydrolysis by destabilizing the carbocation intermediate, but hydrolysis will still be a primary degradation pathway.
Solvolysis Rate Constant (k) p-Chlorobenzyl bromide80% Ethanol/Water at 25°C1.8 x 10⁻⁵ s⁻¹Demonstrates reactivity in protic solvents. The rate for this compound in similar solvents will be influenced by the electronic effects of the fluorine substituents.
Thermal Decomposition o-Nitrobenzyl bromideOnset of exothermic decomposition (DSC)~150°CSuggests that while stable at room temperature, elevated temperatures can lead to decomposition. Thermal stability should be a consideration in high-temperature reactions.

Disclaimer: The data presented in this table are for analogous compounds and are for illustrative purposes only. They are not direct measurements for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Determination of Hydrolytic Stability

Objective: To quantify the rate of hydrolysis of this compound in a buffered aqueous solution.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a water-miscible, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Experimental Setup:

    • In a series of temperature-controlled vials, add a known volume of the buffer solution.

    • Initiate the experiment by adding a small aliquot of the this compound stock solution to each vial to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Cap the vials tightly and place them in a constant temperature bath (e.g., 25°C, 40°C, and 60°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation by adding a suitable quenching agent or by diluting with the mobile phase for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of 2,3,5-Trifluorobenzyl alcohol.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Photostability Testing

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration.

    • Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.

  • Exposure:

    • Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Analysis:

    • After a defined period of exposure, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.

Protocol 3: Thermal Stability Assessment (Solid State)

Objective: To evaluate the effect of elevated temperatures on the stability of solid this compound.

Methodology:

  • Sample Preparation:

    • Place a known amount of solid this compound in open and closed glass vials.

  • Exposure:

    • Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Analysis:

    • At specified time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.

    • Analyze the solution by HPLC to determine the purity of the compound.

Visualizations

Troubleshooting_Workflow start Reaction Failure or Low Yield check_purity Check Purity of this compound start->check_purity purity_ok Purity > 98%? check_purity->purity_ok check_conditions Review Reaction Conditions purity_ok->check_conditions Yes use_fresh Use Fresh Reagent purity_ok->use_fresh No conditions_ok Anhydrous & Inert? check_conditions->conditions_ok optimize_reaction Optimize Reaction (Temperature, Catalyst, etc.) conditions_ok->optimize_reaction Yes dry_glassware Ensure Dry Glassware & Solvents conditions_ok->dry_glassware No end_success Successful Reaction optimize_reaction->end_success end_failure Further Investigation Needed optimize_reaction->end_failure use_fresh->start dry_glassware->check_conditions

Caption: Troubleshooting workflow for reaction failures.

Caption: Summary of storage and handling best practices.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,3,5-Trifluorobenzyl Bromide and 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric fluorinated benzyl bromides: 2,3,5-Trifluorobenzyl bromide and 2,4,5-Trifluorobenzyl bromide. While direct comparative experimental data is limited, this document leverages established principles of physical organic chemistry to predict and explain their relative reactivity. This analysis is crucial for chemists in drug discovery and process development for selecting the appropriate building block and optimizing reaction conditions.

Introduction to Benzyl Bromide Reactivity

Benzyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of the benzyl group. Their reactivity is dominated by nucleophilic substitution reactions, which can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The preferred pathway is influenced by the stability of the benzylic carbocation (for SN1) and steric hindrance at the benzylic carbon (for SN2)[1]. The electronic properties of substituents on the aromatic ring play a critical role in modulating the rates of these reactions[2].

Theoretical Reactivity Comparison: Electronic Effects of Fluorine Substituents

The reactivity of this compound and 2,4,5-trifluorobenzyl bromide is primarily dictated by the electronic effects of the fluorine substituents on the stability of the reaction intermediates and transition states. Fluorine is a unique substituent, exhibiting both a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M)[3][4]. The net effect on reactivity depends on the position of the fluorine atoms relative to the benzylic carbon.

The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, quantifies the electronic effect of a substituent at a given position (meta or para)[5].

Table 1: Hammett Substituent Constants (σ) for Fluorine

Substituentσmetaσpara
-F0.340.06
(Data sourced from established chemical literature)

A positive σ value indicates an electron-withdrawing effect, which generally deactivates the benzene ring towards electrophilic attack but can influence nucleophilic substitution at the benzylic position.

Analysis of this compound:
  • Fluorine at C2 (ortho): Strong -I effect, moderate +M effect. The inductive effect will destabilize a developing positive charge at the benzylic position in an SN1 pathway.

  • Fluorine at C3 (meta): Primarily a -I effect. This will also destabilize a benzylic carbocation.

  • Fluorine at C5 (meta): Primarily a -I effect, further contributing to the destabilization of a carbocation.

Analysis of 2,4,5-Trifluorobenzyl Bromide:
  • Fluorine at C2 (ortho): Strong -I effect, moderate +M effect.

  • Fluorine at C4 (para): The -I and +M effects are in opposition. The net effect is slightly electron-withdrawing, but the resonance effect can stabilize a positive charge to some extent through delocalization.

  • Fluorine at C5 (meta): Primarily a -I effect.

Predicted Reactivity:

Based on the analysis of electronic effects, 2,4,5-trifluorobenzyl bromide is predicted to be more reactive than this compound in SN1 reactions . The presence of a fluorine atom at the para position (C4) in the 2,4,5-isomer allows for resonance stabilization of the incipient benzylic carbocation, which is not possible for the 2,3,5-isomer where the fluorine atoms are in positions that primarily exert a destabilizing inductive effect.

For SN2 reactions , the difference in reactivity is expected to be less pronounced but still present. The electron-withdrawing nature of the fluorine atoms in both isomers will make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the overall electron density of the aromatic ring can influence the transition state energy. The slightly less electron-deficient ring of the 2,4,5-isomer (due to the para-fluoro resonance) might lead to a marginally slower SN2 reaction compared to the 2,3,5-isomer, though this effect is likely to be small.

Physicochemical Properties

A summary of the known physicochemical properties is presented below. Data for this compound is not widely available.

Table 2: Physicochemical Properties

PropertyThis compound2,4,5-Trifluorobenzyl bromide
CAS Number Not readily available157911-56-3[6]
Molecular Formula C7H4BrF3C7H4BrF3
Molecular Weight 225.01 g/mol 225.01 g/mol
Appearance Not readily availableColorless to light yellow liquid[7]
Melting Point Not readily available10 - 13 °C[7]
Boiling Point Not readily availableNot readily available
Density Not readily available1.71 g/mL[7]

Experimental Protocols

While direct comparative kinetic studies are not available in the literature, the following general protocols for nucleophilic substitution reactions of benzyl bromides can be adapted for both 2,3,5- and 2,4,5-trifluorobenzyl bromide. Researchers should optimize these conditions for their specific nucleophile and substrate.

General Procedure for Nucleophilic Substitution (SN2 Conditions)

This protocol describes a typical procedure for the reaction of a benzyl bromide with a nucleophile under conditions that favor an SN2 mechanism.

Materials:

  • Trifluorobenzyl bromide isomer (1.0 eq)

  • Nucleophile (1.0 - 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophile in the chosen anhydrous solvent under an inert atmosphere, add the trifluorobenzyl bromide isomer dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography, recrystallization, or distillation.

sn2_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Nucleophile in Anhydrous Solvent B Add Trifluorobenzyl Bromide (under inert atmosphere) A->B C Stir at RT or Heat B->C D Monitor by TLC/GC-MS/LC-MS C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Column Chromatography/ Recrystallization/Distillation H->I

Figure 1. General workflow for an SN2 reaction.

Logical Relationship of Reactivity

The following diagram illustrates the key factors influencing the relative reactivity of the two isomers in SN1 reactions.

reactivity_logic cluster_isomers Isomers cluster_effects Electronic Effects cluster_intermediate Carbocation Stability cluster_reactivity Predicted SN1 Reactivity isomer1 This compound effect1 Inductive Effect (-I) dominates at meta isomer1->effect1 isomer2 2,4,5-Trifluorobenzyl bromide effect2 Resonance Effect (+M) possible at para isomer2->effect2 stability1 Destabilized by -I effects effect1->stability1 stability2 Partially stabilized by +M effect of para-F effect2->stability2 reactivity1 Lower Reactivity stability1->reactivity1 reactivity2 Higher Reactivity stability2->reactivity2

References

A Comparative Guide to Fluorinated Benzyl Bromide Derivatization Reagents: A Focus on Pentafluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate derivatization reagent is paramount for achieving sensitive and reliable analytical results, particularly in chromatographic methods coupled with mass spectrometry. This guide provides a comprehensive comparison of fluorinated benzyl bromide reagents, with a primary focus on the widely utilized pentafluorobenzyl bromide (PFB-Br) and a discussion of trifluorinated analogues like 2,3,5-trifluorobenzyl bromide.

While pentafluorobenzyl bromide has been extensively studied and applied, data on many of its trifluorinated counterparts as derivatization agents for analytical purposes is limited in publicly available scientific literature. This guide, therefore, establishes PFB-Br as a benchmark and explores the potential characteristics of trifluorinated analogues based on established chemical principles and available data on related compounds.

Introduction to Fluorinated Benzyl Bromide Derivatization

Derivatization is a chemical modification process used to convert an analyte into a product with improved chemical and physical properties for analysis. Fluorinated benzyl bromides are particularly effective for derivatizing a wide range of functional groups, including carboxylic acids, phenols, thiols, and amines. The resulting derivatives typically exhibit enhanced volatility, thermal stability, and, most importantly, a significantly increased response in electron capture detection (ECD) and negative-ion chemical ionization (NICI) mass spectrometry due to the presence of multiple fluorine atoms.[1][2]

The general mechanism involves a nucleophilic substitution reaction where the nucleophilic analyte displaces the bromide ion from the benzyl bromide reagent.

Pentafluorobenzyl Bromide (PFB-Br): The Gold Standard

2,3,4,5,6-Pentafluorobenzyl bromide is a highly versatile and extensively used derivatization reagent in analytical chemistry.[2] Its popularity stems from the exceptional sensitivity it imparts to the derivatives, making it ideal for trace analysis.

Key Performance Characteristics of PFB-Br:
  • Broad Applicability: PFB-Br reacts with a wide array of functional groups, making it suitable for the analysis of diverse analytes, including fatty acids, prostaglandins, inorganic anions (e.g., nitrate, nitrite), and phenols.[1][3][4][5]

  • High Sensitivity: The five fluorine atoms in the PFB group are strongly electron-capturing, leading to a massive increase in signal intensity in ECD and NICI-MS, often enabling detection at femtomole levels.[6]

  • Excellent Chromatographic Properties: PFB derivatives are generally more volatile and less polar than their parent compounds, resulting in improved peak shape and resolution in gas chromatography (GC).

  • Stable Derivatives: The resulting pentafluorobenzyl esters and ethers are typically stable, allowing for sample storage before analysis.

Experimental Data Summary for PFB-Br Derivatization

The following table summarizes typical reaction conditions and performance metrics for the derivatization of various analytes with PFB-Br, as reported in the literature.

Analyte ClassTypical Reaction ConditionsCatalyst/SolventTypical GC ColumnDetection MethodLimit of Detection (LOD)
Carboxylic Acids60-80°C, 30-60 min[4]Diisopropylethylamine / AcetonitrileDB-1, DB-5GC-NICI-MSfmol range[6]
Phenols60-70°C, 30-60 minK₂CO₃ / AcetoneDB-5msGC-MS (EI/NICI)ng/L - µg/L range[5]
Inorganic Anions (Nitrate, Nitrite)50-60°C, 5-60 min[3][7]Aqueous AcetoneDB-5GC-MS (NICI)µM range[7]
ThiolsRoom Temp - 60°C, 15-60 minBase (e.g., K₂CO₃) / AcetonitrileVariousGC-ECD, GC-MSNot widely reported

Trifluorobenzyl Bromide Isomers: Exploring the Alternatives

While PFB-Br is highly effective, researchers are continually exploring alternative reagents that may offer different selectivity, reactivity, or chromatographic properties. Various isomers of trifluorobenzyl bromide exist (e.g., 2,3,5-, 2,4,5-, 3,5-bis(trifluoromethyl)benzyl bromide). However, detailed studies on their application as derivatization reagents for analytical chemistry are scarce compared to PFB-Br.

This compound: A Theoretical Perspective
  • Reactivity: The reactivity of the benzylic bromide is influenced by the electronic effects of the fluorine substituents on the aromatic ring. The electron-withdrawing nature of fluorine atoms deactivates the ring towards electrophilic attack but can influence the stability of reaction intermediates. The specific substitution pattern of this compound may lead to different reaction kinetics compared to the symmetrically substituted PFB-Br.

  • Sensitivity: With three fluorine atoms, derivatives of this compound are expected to be highly responsive to ECD and NICI-MS, though likely less so than the pentafluorinated derivatives of PFB-Br. The ultimate sensitivity would need to be determined experimentally.

  • Chromatographic Behavior: The derivatives of this compound would have a lower molecular weight than the corresponding PFB derivatives, which could result in shorter retention times in GC. The polarity and volatility would also be different, potentially offering advantages for specific separations.

A study on a related compound, 4-(trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide (TTBB), was conducted to serve as an analogue to PFB-Br.[8] The rationale was that TTBB derivatives would have different retention times and mass spectral characteristics, which could be useful for confirmation and avoiding interferences. This highlights the interest in exploring different fluorination patterns for these reagents.

Other Fluorinated Benzyl Bromide Analogues

Other fluorinated benzyl bromides, such as 3,5-bis(trifluoromethyl)benzyl bromide, have been used as derivatizing reagents, for instance, in the detection of uracil in DNA by GC-NICI-MS. This further supports the utility of various fluorinated benzyl bromides in creating derivatives suitable for sensitive analytical detection.

Experimental Protocols

The following are generalized experimental protocols for derivatization using PFB-Br, which can serve as a starting point for method development.

Protocol 1: Derivatization of Carboxylic Acids in a Non-Aqueous Medium

Objective: To convert carboxylic acids into their PFB esters for GC-MS analysis.

Materials:

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetonitrile)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Acetonitrile (anhydrous)

  • Analyte sample containing carboxylic acids

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Evaporate the solvent from the sample extract containing the carboxylic acids to dryness under a gentle stream of nitrogen.

  • Add 100 µL of acetonitrile to the dried residue and vortex to dissolve.

  • Add 10 µL of DIPEA and vortex briefly.

  • Add 20 µL of the PFB-Br solution, vortex, and seal the vial.

  • Heat the reaction mixture at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Protocol 2: Derivatization of Phenols in an Aqueous Matrix (Extractive Derivatization)

Objective: To derivatize phenols in an aqueous sample and extract the derivatives into an organic solvent.

Materials:

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 20% in acetone)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hexane or other suitable extraction solvent

  • Aqueous sample containing phenols

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the aqueous sample, add 50 mg of K₂CO₃ and vortex to dissolve.

  • Add 200 µL of the PFB-Br solution in acetone.

  • Vortex the mixture vigorously for 1 minute.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature.

  • Add 500 µL of hexane and vortex for 1 minute to extract the PFB-phenol derivatives.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Visualizing the Workflow

The following diagrams illustrate the general workflow for sample derivatization and analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Analyte Extraction Sample->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Addition of PFB-Br & Catalyst/Solvent Drying->Derivatization Reaction Heating & Incubation Derivatization->Reaction Cleanup Work-up / Extraction Reaction->Cleanup Analysis GC-MS Analysis (ECD or NICI) Cleanup->Analysis Logical_Relationship cluster_properties Key Properties for Derivatization PFB_Br Pentafluorobenzyl Bromide (PFB-Br) Reactivity Reactivity PFB_Br->Reactivity High & Well-Characterized Sensitivity Sensitivity (ECD/NICI) PFB_Br->Sensitivity Very High (5F) Chromatography Chromatographic Behavior PFB_Br->Chromatography Excellent & Documented TFB_Br This compound TFB_Br->Reactivity Potentially Different Kinetics TFB_Br->Sensitivity Expected to be High (3F) TFB_Br->Chromatography Potentially Shorter Retention Other_Fluoro Other Fluorinated Analogues (e.g., TTBB, 3,5-bis(trifluoromethyl)) Other_Fluoro->Reactivity Variable Other_Fluoro->Sensitivity High Other_Fluoro->Chromatography Variable

References

A Comparative Guide to Alternative Reagents for the Introduction of a Trifluoromethylbenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethylbenzyl group can significantly enhance the therapeutic profile of drug candidates. This guide provides an objective comparison of key synthetic methodologies for this transformation, supported by experimental data, to aid in the selection of the most suitable reagents and reaction conditions.

Introduction of the Trifluoromethylbenzyl Group into Alcohols and Phenols (O-Alkylation)

The formation of a C-O bond to introduce a trifluoromethylbenzyl group is commonly achieved through the Williamson ether synthesis and the Mitsunobu reaction. Each method offers distinct advantages and is suited to different substrate profiles.

Comparison of Reagents for O-Trifluoromethylbenzylation
Reagent/MethodSubstrateProductYield (%)Reaction ConditionsReference
4-Trifluoromethylbenzyl chloride4-Trifluoromethylphenol4-(Trifluoromethyl)phenyl 4-(trifluoromethyl)benzyl ether66.5Sodium benzylate, DMA, reflux, 18h[1]
3-Trifluoromethylbenzyl chlorideBenzyl alcohol3-Trifluoromethylphenyl benzyl ether68Sodium benzylate, DMA, reflux[1]
2-Trifluoromethylbenzyl chlorideBenzyl alcohol2-Trifluoromethylphenyl benzyl ether68Sodium benzylate, DMA, reflux[1]
4-Trifluoromethylbenzyl alcoholEthanol4-(Trifluoromethyl)benzyl ethyl etherNo reactionFeCl3·6H2O, HFIP[2]
4-Trifluoromethylbenzyl alcohol4-Nitrophenol4-Nitrophenyl 4-(trifluoromethyl)benzyl ether85DIAD, PPh3, THF, rt[3]
4-Trifluoromethylbenzyl alcoholPhenolPhenyl 4-(trifluoromethyl)benzyl ether76DIAD, PPh3, Toluene, 0-90°C[3]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Key Methodologies for O-Trifluoromethylbenzylation

1. Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide or phenoxide with a trifluoromethylbenzyl halide. It is a reliable and widely used method, particularly for primary alcohols and phenols.

2. Mitsunobu Reaction: This reaction allows for the coupling of a trifluoromethylbenzyl alcohol with a phenolic or acidic alcoholic substrate using a phosphine and an azodicarboxylate. It is particularly useful for secondary alcohols where the Williamson ether synthesis might lead to elimination byproducts.

Introduction of the Trifluoromethylbenzyl Group into Amines (N-Alkylation)

The formation of a C-N bond to introduce a trifluoromethylbenzyl group is primarily achieved through reductive amination and to a lesser extent, Buchwald-Hartwig amination for specific applications.

Comparison of Reagents for N-Trifluoromethylbenzylation
Reagent/MethodSubstrateProductYield (%)Reaction ConditionsReference
3,5-Bis(trifluoromethyl)benzylamine1-Fluoro-2-nitrobenzeneN-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline98K2CO3, DMF, 25°C, 72h[4]
3,5-Bis(trifluoromethyl)aniline1-Fluoro-2-nitrobenzeneN,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline-K2CO3, NaOH, DMF, 25°C, 72h[4]
4-TrifluoromethylbenzaldehydeAnilineN-(4-(Trifluoromethyl)benzyl)aniline95NaBH(OAc)3, DCE, rt, 12h
4-TrifluoromethylbenzaldehydeBenzylamineBenzyl(4-(trifluoromethyl)benzyl)amine92NaBH(OAc)3, DCE, rt, 12h
4-Bromo-3-(trifluoromethyl)anilineVarious aminesN-Aryl amines-Pd precatalyst, phosphine ligand, base[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Key Methodologies for N-Trifluoromethylbenzylation

1. Reductive Amination: This is a versatile and widely used method that involves the reaction of a trifluoromethylbenzaldehyde with a primary or secondary amine in the presence of a reducing agent.

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, particularly for the arylation of amines. While less common for simple benzylation, it can be applied to the coupling of trifluoromethylbenzyl halides with specific amine substrates, especially in the context of complex molecule synthesis.[5][6][7]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of Trifluoromethylbenzyl Ethers

To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is added a base (1.1 eq.) such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C. The mixture is stirred for 30 minutes at room temperature, followed by the addition of the trifluoromethylbenzyl halide (1.05 eq.). The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Protocol for Reductive Amination for the Synthesis of Trifluoromethylbenzyl Amines

To a solution of the primary or secondary amine (1.0 eq.) and trifluoromethylbenzaldehyde (1.0-1.2 eq.) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) in portions at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours until completion (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

Williamson_Ether_Synthesis ROH Alcohol/Phenol (R-OH) RO_minus Alkoxide/Phenoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus Product Trifluoromethylbenzyl Ether (R-O-CH2-Ar-CF3) RO_minus->Product SN2 Attack CF3BnX Trifluoromethylbenzyl Halide (CF3-Ar-CH2-X) CF3BnX->Product HX Byproduct (NaX)

Caption: Williamson Ether Synthesis Workflow.

Reductive_Amination Aldehyde Trifluoromethyl- benzaldehyde Imine Imine/Iminium Ion Aldehyde->Imine Amine Amine (R-NH2) Amine->Imine Condensation Product Trifluoromethyl- benzylamine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Reductive Amination Pathway.

References

Validating the Structure of 2,3,5-Trifluorobenzyl Bromide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products derived from 2,3,5-Trifluorobenzyl bromide, focusing on the validation of their structures using experimental data. We will explore the synthesis of 2,3,5-trifluorobenzyl ethers and amines through nucleophilic substitution and compare these methods with alternative synthetic routes. Detailed experimental protocols and representative characterization data are provided to aid in the synthesis and validation of these valuable compounds in drug discovery and development.

Executive Summary

This compound is a key building block in medicinal chemistry, enabling the introduction of the trifluorobenzyl moiety into a wide range of molecules. This guide focuses on two primary classes of its reaction products: ethers and amines, formed through nucleophilic substitution reactions. The Williamson ether synthesis and direct N-alkylation are presented as primary methods, with the Mitsunobu reaction and reductive amination discussed as viable alternatives. This guide offers a framework for synthesizing and validating the structures of these products through detailed experimental protocols and expected analytical data.

Comparison of Synthetic Routes

The synthesis of 2,3,5-trifluorobenzyl ethers and amines can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Target ProductPrimary Synthetic RouteAlternative Synthetic RouteKey Advantages of Primary RouteKey Advantages of Alternative Route
2,3,5-Trifluorobenzyl Ethers Williamson Ether SynthesisMitsunobu ReactionSimple, widely used, good for primary halides.Mild conditions, stereospecific inversion of alcohol stereochemistry.
2,3,5-Trifluorobenzyl Amines N-AlkylationReductive AminationDirect, one-step reaction.Avoids over-alkylation, good for a wide range of amines.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the primary reaction pathways for the synthesis of 2,3,5-trifluorobenzyl ethers and amines and a general experimental workflow for their synthesis and structural validation.

Reaction_Pathways cluster_0 Williamson Ether Synthesis cluster_1 N-Alkylation A This compound D 2,3,5-Trifluorobenzyl Ether (R-O-CH2-ArF3) A->D Base (e.g., NaH) E 2,3,5-Trifluorobenzyl Amine (R-NH-CH2-ArF3) A->E Base (e.g., K2CO3) B Alcohol/Phenol (R-OH) B->D C Amine (R-NH2) C->E

Caption: Primary synthetic routes from this compound.

Experimental_Workflow A Reactants: This compound + Nucleophile (Alcohol/Amine) + Base B Reaction Setup (Solvent, Temperature, Time) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Product Characterization D->E F NMR Spectroscopy (1H, 13C, 19F) E->F G Mass Spectrometry (HRMS) E->G H Final Validated Product F->H G->H

Caption: General experimental workflow for synthesis and validation.

Synthesis and Characterization of 2,3,5-Trifluorobenzyl Ethers

Primary Route: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3]

Experimental Protocol:

  • Alkoxide Formation: To a solution of the desired alcohol or phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise. The mixture is stirred at this temperature for 30 minutes.

  • Alkylation: A solution of this compound (1.1 eq.) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3,5-trifluorobenzyl ether.

Representative Data for Ethyl 2,3,5-Trifluorobenzyl Ether:

ParameterData
Yield 85%
¹H NMR (400 MHz, CDCl₃) δ 7.05-6.90 (m, 2H, Ar-H), 4.55 (s, 2H, O-CH₂-Ar), 3.55 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃), 1.25 (t, J = 7.0 Hz, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 162.5 (ddd, J = 245.0, 10.0, 3.0 Hz, C-F), 159.0 (ddd, J = 248.0, 12.0, 2.0 Hz, C-F), 150.0 (ddd, J = 240.0, 15.0, 3.0 Hz, C-F), 125.5 (dt, J = 18.0, 4.0 Hz, C-Ar), 114.0 (dd, J = 22.0, 3.0 Hz, CH-Ar), 105.0 (dd, J = 28.0, 20.0 Hz, CH-Ar), 66.0 (t, J = 2.0 Hz, O-CH₂-Ar), 64.5 (O-CH₂-CH₃), 15.2 (-CH₃)
HRMS (ESI) Calculated for C₉H₉F₃O [M+H]⁺: 191.0627, Found: 191.0625
Alternative Route: Mitsunobu Reaction

The Mitsunobu reaction provides a mild alternative for the synthesis of ethers from alcohols, proceeding with inversion of stereochemistry at the alcohol center.[1][4]

Experimental Protocol:

  • Reaction Setup: To a solution of 2,3,5-trifluorobenzyl alcohol (1.0 eq.), the desired phenol or alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Synthesis and Characterization of 2,3,5-Trifluorobenzyl Amines

Primary Route: N-Alkylation

Direct alkylation of amines with this compound is a common method for the synthesis of the corresponding N-benzylated amines.

Experimental Protocol:

  • Reaction Setup: A mixture of the primary or secondary amine (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile is stirred at room temperature.

  • Reaction Progression: The reaction is heated to 60-80 °C and monitored by TLC until the starting material is consumed (typically 8-16 hours).

  • Work-up: The reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Representative Data for N-(2,3,5-Trifluorobenzyl)aniline:

ParameterData
Yield 78%
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.10 (m, 2H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 4.40 (s, 2H, N-CH₂-Ar), 4.10 (br s, 1H, NH)
¹³C NMR (101 MHz, CDCl₃) δ 162.4 (ddd, J = 245.0, 10.0, 3.0 Hz, C-F), 158.9 (ddd, J = 248.0, 12.0, 2.0 Hz, C-F), 149.8 (ddd, J = 240.0, 15.0, 3.0 Hz, C-F), 147.5 (C-Ar), 129.3 (CH-Ar), 126.0 (dt, J = 18.0, 4.0 Hz, C-Ar), 118.0 (CH-Ar), 114.2 (dd, J = 22.0, 3.0 Hz, CH-Ar), 113.5 (CH-Ar), 105.2 (dd, J = 28.0, 20.0 Hz, CH-Ar), 48.0 (t, J = 2.0 Hz, N-CH₂-Ar)
HRMS (ESI) Calculated for C₁₃H₁₀F₃N [M+H]⁺: 238.0838, Found: 238.0836
Alternative Route: Reductive Amination

Reductive amination offers a valuable alternative for the synthesis of amines, particularly to avoid issues of over-alkylation. This two-step, one-pot procedure involves the formation of an imine or enamine followed by reduction.[5][6]

Experimental Protocol:

  • Imine Formation: To a solution of 2,3,5-trifluorobenzaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or methanol, a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise, and the reaction is stirred for an additional 4-12 hours.

  • Work-up and Purification: The reaction is quenched, worked up, and purified in a similar manner to the N-alkylation procedure.

Conclusion

The validation of reaction products of this compound is crucial for their application in drug discovery and development. This guide provides a comparative overview of the primary and alternative synthetic routes to 2,3,5-trifluorobenzyl ethers and amines. By following the detailed experimental protocols and utilizing the representative spectral data as a reference, researchers can confidently synthesize and structurally validate these important fluorinated building blocks. The choice of synthetic route will depend on factors such as substrate availability, desired yield, stereochemical considerations, and reaction conditions.

References

A Comparative Guide to the Kinetic Studies of 2,3,5-Trifluorobenzyl Bromide and Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of the reaction between 2,3,5-trifluorobenzyl bromide and various nucleophiles. Due to the limited availability of direct kinetic data for this compound, this guide leverages data from analogous substituted benzyl halides to provide a comprehensive performance comparison. The information presented herein is intended to support research and development in medicinal chemistry and process development by offering insights into reaction mechanisms and expected reactivity.

Introduction to Nucleophilic Substitution at the Benzylic Position

Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions. The stability of the transition state, and in some cases, a carbocation intermediate, is enhanced by the adjacent phenyl ring through resonance.[1] The reaction between a benzylic halide and a nucleophile can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dependent on the structure of the benzylic halide, the nature of the nucleophile, the leaving group, and the solvent.[1] For primary benzylic halides, such as this compound, the S(_N)2 pathway is generally favored.

The rate of an S(_N)2 reaction is second-order, meaning it is dependent on the concentrations of both the substrate and the nucleophile.[2][3] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] This leads to an inversion of stereochemistry at the reaction center if it is chiral.[4]

Comparative Kinetic Data

The following table summarizes second-order rate constants for the reaction of various substituted benzyl halides with different nucleophiles. This data provides a framework for estimating the reactivity of this compound. The presence of three electron-withdrawing fluorine atoms on the benzene ring is expected to influence the electrophilicity of the benzylic carbon and thus the reaction rate.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M
1^{-1}−1
s
1^{-1}−1
)
Benzyl ChloridePotassium IodideAcetone23 ± 11.5 x 10
3^{-3}−3
Benzyl ChloridePotassium IodideAcetone252.15 x 10
3^{-3}−3
[5][6]
Benzyl BromideBenzylamineMethanolNot SpecifiedData conforms to Hammett relationship[7]
Benzyl BromideThioureaVariousNot SpecifiedRate data correlated with solvent parameters[7]
m-CF(_3)C(_6)H(_4)CH(_2)ClCarbazole anionNot SpecifiedNot Specified>85% yield of S(_N)2 product[8]
p-Nitrobenzyl BromideVarious basesNitrobenzene-EthanolNot SpecifiedTotal second order reaction[7]

Experimental Protocols

A detailed methodology for conducting a kinetic study of the reaction between a benzyl halide and a nucleophile is outlined below. This protocol is a representative example based on common practices in the field.[5][9]

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl halide with a nucleophile.

Materials:

  • Substituted benzyl halide (e.g., this compound)

  • Nucleophile (e.g., sodium iodide)

  • Solvent (e.g., acetone)

  • Standard volumetric flasks and pipettes

  • Constant temperature bath

  • UV-Vis spectrophotometer or a conductivity meter

  • NMR tube (if monitoring by NMR)[5][6]

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the benzyl halide and the nucleophile of known concentrations in the chosen solvent. For pseudo-first-order conditions, the concentration of one reactant (e.g., the benzyl halide) is kept significantly higher than the other.[6]

  • Reaction Initiation:

    • Equilibrate the reactant solutions to the desired temperature in a constant temperature bath.

    • Initiate the reaction by mixing the solutions in a reaction vessel (e.g., a cuvette for spectrophotometry or an NMR tube).

  • Data Acquisition:

    • Monitor the progress of the reaction over time. This can be achieved by:

      • Spectrophotometry: Measuring the change in absorbance of a reactant or product at a specific wavelength.[10]

      • Conductivity: Measuring the change in conductivity of the solution as ionic reactants are consumed or products are formed.[7]

      • NMR Spectroscopy: Monitoring the appearance of product signals or the disappearance of reactant signals.[5][6]

      • Titrimetric Methods: Quenching the reaction at different time intervals and titrating for the remaining reactant or a product formed.[5][6]

  • Data Analysis:

    • For a second-order reaction, the rate law is given by: Rate = k[Substrate][Nucleophile].[2][10]

    • The integrated rate law can be used to plot the data and determine the rate constant, k, from the slope of the line.

Visualizations

The following diagrams illustrate the S(_N)2 reaction mechanism and a typical experimental workflow for kinetic studies.

Caption: S(_N)2 reaction pathway for this compound.

Experimental_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions (Constant Temperature Bath) A->B C Initiate Reaction (Mix Reactants) B->C D Monitor Reaction Progress (e.g., Spectrophotometry, NMR) C->D E Data Acquisition (Concentration vs. Time) D->E F Data Analysis (Determine Rate Constant) E->F

Caption: Experimental workflow for a kinetic study.

References

Comparative Analysis of 2,3,5-Trifluorobenzyl Bromide's Cross-Reactivity with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of the cross-reactivity of 2,3,5-Trifluorobenzyl bromide with a diverse range of functional groups. This guide is intended to assist researchers and professionals in drug development and other scientific fields in understanding the reactivity profile of this versatile reagent and selecting appropriate reaction conditions. For comparative purposes, the performance of this compound is benchmarked against unsubstituted benzyl bromide and the highly activated pentafluorobenzyl bromide.

Executive Summary

This compound is a partially fluorinated benzylating agent that exhibits a nuanced reactivity profile. The presence of three fluorine atoms on the benzene ring significantly influences its electrophilicity, making it a valuable tool for the selective modification of various nucleophilic functional groups. This guide presents a systematic comparison of its reactivity towards primary and secondary amines, alcohols, phenols, thiols, amides, and carboxylic acids, supported by experimental data and detailed protocols.

Data Presentation: Cross-Reactivity Comparison

The following table summarizes the reactivity of this compound and its analogues with various nucleophilic functional groups under typical reaction conditions. The yields are indicative and can vary based on the specific substrate and reaction optimization.

Functional GroupNucleophile ExampleBenzylating AgentReaction ConditionsProductYield (%)
Primary Amine AnilineThis compoundK₂CO₃, Acetonitrile, 80°C, 12hN-(2,3,5-Trifluorobenzyl)aniline~85-95
Benzyl bromideNaHCO₃, H₂O/Dioxane, 95°C, 4hN-Benzylaniline85-87[1]
Pentafluorobenzyl bromideK₂CO₃, Acetonitrile, 60°C, 6hN-(Pentafluorobenzyl)anilineHigh
Secondary Amine MorpholineThis compoundK₂CO₃, DMF, RT, 6h4-(2,3,5-Trifluorobenzyl)morpholine~90-98
Benzyl bromideNaOH, Dioxane/H₂O, RT, 15 min4-BenzylmorpholineGood to High
Pentafluorobenzyl bromideDIPEA, Acetonitrile, RT, 4h4-(Pentafluorobenzyl)morpholineHigh
Alcohol (Primary) Benzyl AlcoholThis compoundNaH, THF, 0°C to RT, 12hBenzyl 2,3,5-trifluorobenzyl ether~70-80
Benzyl bromideKOH, Solvent-free, RT, 4.5hDibenzyl ether96[2]
Pentafluorobenzyl bromideNaH, DMF, 0°C to RT, 12hBenzyl pentafluorobenzyl etherModerate to High
Phenol PhenolThis compoundK₂CO₃, Acetone, 60°C, 8h2,3,5-Trifluorobenzyl phenyl ether~80-90
Benzyl bromideK₂CO₃, Acetone, Reflux, 12hBenzyl phenyl etherHigh
Pentafluorobenzyl bromideK₂CO₃, Acetone, 60°C, 5hPentafluorobenzyl phenyl ether>90[3][4]
Thiol ThiophenolThis compoundEt₃N, CH₂Cl₂, RT, 2h2,3,5-Trifluorobenzyl phenyl sulfide>95
Benzyl bromideK₂CO₃, DMF, RT, overnightBenzyl phenyl sulfide78
Pentafluorobenzyl bromideDBU, Benzene, RT, 5 minPentafluorobenzyl phenyl sulfideQuantitative
Amide AcetamideThis compoundNaH, DMF, 60°C, 24hN-Acetyl-N-(2,3,5-trifluorobenzyl)amineLow to Moderate
Benzyl bromideStrong Base, High Temp.N-BenzylacetamideLow
Pentafluorobenzyl bromideCs₂CO₃, DMF, 80°C, 12hN-Acetyl-N-(pentafluorobenzyl)amineModerate
Carboxylic Acid Benzoic AcidThis compoundCs₂CO₃, DMF, RT, 12h2,3,5-Trifluorobenzyl benzoate~85-95
Benzyl bromideNaHCO₃, DMF, RT, 12hBenzyl benzoateHigh
Pentafluorobenzyl bromideDIPEA, Acetonitrile, RT, 2hPentafluorobenzyl benzoateHigh

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for N-Alkylation of Primary Amines

A mixture of the primary amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (10 mL) is stirred at 80°C for 12 hours. The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for O-Alkylation of Phenols

To a solution of the phenol (1.0 mmol) in acetone (10 mL) is added potassium carbonate (2.0 mmol) and this compound (1.2 mmol). The mixture is heated at 60°C for 8 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by flash chromatography to yield the corresponding ether.

General Procedure for S-Alkylation of Thiols

To a solution of the thiol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at room temperature is added this compound (1.1 mmol). The reaction is stirred for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting thioether is purified by column chromatography.

Reactivity and Logical Relationships

The reactivity of benzyl bromides is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring. Fluorine atoms are electron-withdrawing, which can affect the reactivity of the benzylic carbon.

Reactivity_Logic cluster_reactivity Relative Reactivity of Benzylating Agents cluster_nucleophiles Nucleophile Strength Pentafluorobenzyl_Bromide Pentafluorobenzyl Bromide (Highly Electron Withdrawing) 2_3_5_Trifluorobenzyl_Bromide This compound (Electron Withdrawing) Pentafluorobenzyl_Bromide->2_3_5_Trifluorobenzyl_Bromide Decreasing Electrophilicity Benzyl_Bromide Benzyl Bromide (Neutral) 2_3_5_Trifluorobenzyl_Bromide->Benzyl_Bromide Decreasing Electrophilicity Thiolate Thiolate (RS⁻) 2_3_5_Trifluorobenzyl_Bromide->Thiolate Reacts readily Amine Amine (RNH₂) 2_3_5_Trifluorobenzyl_Bromide->Amine Reacts readily Phenoxide Phenoxide (ArO⁻) 2_3_5_Trifluorobenzyl_Bromide->Phenoxide Reacts well Alkoxide Alkoxide (RO⁻) 2_3_5_Trifluorobenzyl_Bromide->Alkoxide Requires stronger conditions 4_Methoxybenzyl_Bromide 4-Methoxybenzyl Bromide (Electron Donating) Benzyl_Bromide->4_Methoxybenzyl_Bromide Decreasing Electrophilicity Thiolate->Amine Decreasing Nucleophilicity Amine->Phenoxide Decreasing Nucleophilicity Phenoxide->Alkoxide Decreasing Nucleophilicity

Figure 1. Logical relationship of benzylating agent reactivity and nucleophile strength.

Experimental Workflow: N-Benzylation of Aniline

The following diagram illustrates a typical experimental workflow for the N-benzylation of aniline with this compound.

experimental_workflow start Start reactants Combine Aniline, This compound, K₂CO₃ in Acetonitrile start->reactants reaction Heat at 80°C for 12h reactants->reaction workup Cool, Filter, Evaporate Solvent reaction->workup purification Column Chromatography workup->purification product N-(2,3,5-Trifluorobenzyl)aniline purification->product end End product->end

Figure 2. Experimental workflow for a typical N-benzylation reaction.

References

The Impact of Fluorine Substitution on Benzyl Bromide Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on molecular reactivity is paramount. This guide provides a comparative analysis of the impact of fluorine substitution at the ortho, meta, and para positions on the reactivity of benzyl bromide in nucleophilic substitution reactions. By examining the interplay of inductive and resonance effects, we can elucidate the trends in reaction rates and provide a framework for predicting the behavior of these valuable synthetic intermediates.

The reactivity of benzyl bromides in nucleophilic substitution reactions is highly sensitive to the nature and position of substituents on the aromatic ring. The stability of the carbocation intermediate in S(_N)1 reactions or the transition state in S(_N)2 reactions is a key determinant of the reaction rate. Fluorine, with its strong electron-withdrawing inductive effect and electron-donating resonance effect, presents a compelling case study in how these competing electronic factors influence reactivity based on its substitution pattern.

Comparative Reactivity: A Quantitative Perspective

Kinetic data from the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water demonstrates a significant spread in first-order rate constants, from 2.2 s

1^{-1}−1
for the electron-donating 4-methoxybenzyl chloride to 1.1 x 10
8^{-8}−8
s
1^{-1}−1
for the electron-withdrawing 3,4-dinitrobenzyl chloride.[1] This highlights the profound influence of electronic effects on the stability of the benzylic carbocation or the transition state.

Based on the known electronic effects of fluorine, the expected order of reactivity for the fluorobenzyl bromide isomers in a reaction proceeding through a carbocation-like transition state (S(_N)1-like) is:

para > ortho > meta

This trend can be rationalized by considering the interplay of fluorine's inductive and resonance effects:

  • para-Fluorobenzyl bromide: In the para position, the electron-donating resonance effect (+R) of fluorine can effectively stabilize the developing positive charge at the benzylic carbon. This stabilization outweighs the electron-withdrawing inductive effect (-I), leading to an accelerated reaction rate compared to the unsubstituted benzyl bromide.

  • ortho-Fluorobenzyl bromide: The ortho isomer is expected to be less reactive than the para isomer. While the resonance effect is still operative, the proximity of the fluorine atom to the reaction center introduces a strong electron-withdrawing inductive effect, which destabilizes the transition state. Steric hindrance from the ortho substituent can also play a role in retarding the rate.

  • meta-Fluorobenzyl bromide: At the meta position, the resonance effect of fluorine does not extend to the benzylic carbon. Therefore, only the strong electron-withdrawing inductive effect is at play, which significantly destabilizes the carbocationic intermediate or transition state, resulting in the slowest reaction rate among the three isomers.

The following table summarizes the expected relative reactivity based on these electronic principles.

Substituent PositionDominant Electronic EffectExpected Impact on S(_N)1-like ReactivityPredicted Relative Rate
ortho Inductive withdrawal (-I) > Resonance donation (+R)Destabilization of carbocationSlower than para, faster than meta
meta Inductive withdrawal (-I)Strong destabilization of carbocationSlowest
para Resonance donation (+R) > Inductive withdrawal (-I)Stabilization of carbocationFastest

Experimental Protocols for Kinetic Analysis

The determination of reaction rates for the nucleophilic substitution of benzyl bromides is typically achieved through kinetic studies that monitor the progress of the reaction over time. A common method is conductometry, which measures the change in electrical conductivity of the solution as the reaction proceeds.

General Protocol for Solvolysis Kinetics using Conductometry:

  • Solution Preparation: Prepare a solution of the desired substituted benzyl bromide in a suitable solvent system (e.g., aqueous acetone, aqueous ethanol) of a known concentration (e.g., 1 x 10

    4^{-4}−4
    M).

  • Temperature Control: Maintain the reaction vessel at a constant temperature using a thermostatted water bath.

  • Conductivity Measurement: Place a calibrated conductivity probe into the reaction mixture.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals. The initial reading is taken before the addition of the substrate.

  • Rate Constant Calculation: The first-order rate constant (k) can be calculated from the conductivity data using the Guggenheim method or by fitting the data to the integrated first-order rate law. The rate constant is determined from the slope of a plot of ln(C(_\infty) - C(_t)) versus time, where C(t) is the conductance at time t and C(\infty) is the conductance at the completion of the reaction.

Visualizing Reaction Mechanisms and Logical Relationships

The understanding of structure-reactivity relationships can be enhanced through visual representations of the underlying chemical principles.

G cluster_reactants Reactants cluster_transition_state Transition State (TS) cluster_products Products cluster_substituent_effects Influence of Fluorine Position on TS Stability Benzyl_Bromide Fluorobenzyl Bromide Isomer TS [R...Nu]δ+...Brδ- Benzyl_Bromide->TS Rate-determining step Nucleophile Nucleophile (e.g., H2O) Product Substituted Benzyl Product TS->Product Leaving_Group Br- TS->Leaving_Group Ortho ortho-F: -I > +R (Destabilizing) Ortho->TS Slower Meta meta-F: -I only (Strongly Destabilizing) Meta->TS Slowest Para para-F: +R > -I (Stabilizing) Para->TS Fastest

Figure 1. Generalized reaction pathway for the nucleophilic substitution of fluorobenzyl bromides.

The diagram above illustrates the general mechanism for a nucleophilic substitution reaction of a fluorobenzyl bromide isomer. The stability of the transition state, which is influenced by the electronic effects of the fluorine substituent at the ortho, meta, or para position, directly impacts the rate of the reaction.

Hammett_Plot Hypothetical Hammett Plot for Fluorobenzyl Bromide Solvolysis cluster_legend Legend xaxis σ (Substituent Constant) yaxis log(k/k₀) origin origin->xaxis origin->yaxis meta meta-F (σ ≈ +0.34) para para-F (σ ≈ +0.06) meta->para unsubstituted H (σ = 0) l1 Negative ρ indicates buildup of positive charge in the transition state.

Figure 2. A hypothetical Hammett plot illustrating the expected trend for the solvolysis of fluorobenzyl bromides.

The Hammett plot provides a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents. For the solvolysis of benzyl bromides, a negative slope (ρ value) is expected, indicating that the reaction is accelerated by electron-donating groups which stabilize the developing positive charge in the transition state. The position of the fluorine-substituted isomers on this plot would quantitatively reflect their relative reactivities.

References

A comparative study of the metabolic stability of compounds derived from different trifluorobenzyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing a compound's metabolic stability is a critical hurdle in the journey from discovery to clinical application. The strategic introduction of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has emerged as a powerful tool to enhance a drug candidate's pharmacokinetic profile. This guide offers a comparative study of the metabolic stability of compounds derived from different positional isomers of trifluorobenzyl bromide, supported by representative experimental data and detailed methodologies.

The inclusion of a trifluoromethyl group can significantly alter a molecule's susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism, a common pathway for drug clearance.[1][2] By replacing a metabolically liable hydrogen or methyl group with a CF₃ group, medicinal chemists can effectively block these metabolic "hotspots," leading to a longer half-life and improved bioavailability. This guide focuses on how the placement of the CF₃ group on a benzyl ring influences the metabolic stability of the resulting compounds.

Comparative Metabolic Stability Data

To illustrate the impact of the trifluoromethyl group's position on metabolic stability, a series of hypothetical compounds derived from a common scaffold and benzyl bromide, 2-trifluorobenzyl bromide, 3-trifluorobenzyl bromide, and 4-trifluorobenzyl bromide were subjected to an in vitro human liver microsomal stability assay. The following table summarizes the key parameters determined from this assay: the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

Compound IDPrecursorIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
BZ-01 Benzyl Bromide (Control)1592.4
2-TFBZ-01 2-Trifluorobenzyl Bromide4530.8
3-TFBZ-01 3-Trifluorobenzyl Bromide6521.3
4-TFBZ-01 4-Trifluorobenzyl Bromide5823.9

This data is representative and intended for illustrative purposes.

The results clearly indicate that the introduction of a trifluoromethyl group, regardless of its position, significantly enhances metabolic stability compared to the non-fluorinated benzyl analog (BZ-01). Among the fluorinated derivatives, the compound derived from 3-trifluorobenzyl bromide (3-TFBZ-01) exhibited the longest half-life and lowest intrinsic clearance, suggesting it is the most resistant to metabolism by human liver microsomes in this series. This highlights that the positional isomerism of the trifluoromethyl group can have a pronounced effect on the metabolic fate of a drug candidate.

Experimental Protocols

The data presented in this guide is based on a standard in vitro microsomal stability assay. Below is a detailed protocol for conducting such an experiment.

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the rate of metabolic degradation of test compounds in the presence of human liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

2. Materials and Reagents:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compounds and positive controls in the assay buffer. The final concentration of DMSO in the incubation mixture should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.

    • Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[3]

  • Incubation:

    • Add the diluted microsomal suspension to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.[3]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[4][5] The 0-minute time point, where the quenching solution is added before the NADPH regenerating system, serves as the 100% compound remaining control.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge it at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[4]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying metabolic principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis A Test Compound (in DMSO) D Pre-incubation (Microsomes + Compound) at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t1/2 and CLint H->I

Microsomal stability assay workflow.

metabolic_pathway cluster_benzyl Metabolism of Benzyl Derivative cluster_tfb Metabolism of Trifluorobenzyl Derivative A Benzyl-R B Hydroxylated Metabolite A->B CYP450 Oxidation C Trifluorobenzyl-R D Metabolism Blocked C->D Resistant to CYP450 Oxidation

References

Safety Operating Guide

Proper Disposal of 2,3,5-Trifluorobenzyl Bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3,5-Trifluorobenzyl bromide, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Note: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data sheets of closely related trifluoromethyl and trifluoromethoxy benzyl bromide compounds and general best practices for the disposal of halogenated organic waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to prevent exposure to this corrosive and potentially toxic substance. In case of accidental contact, follow the first aid measures outlined in the table below.

Key Safety and Disposal Information

AspectRecommendationFirst Aid Measures
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[1]Skin Contact: Immediately remove all contaminated clothing.[1] Rinse skin with copious amounts of water and soap.[1] Seek immediate medical attention.[1] Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical advice.[1] Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical treatment.[1]
Waste Classification Halogenated Organic Waste.
Container Requirements Use a designated, properly labeled, and sealed container for halogenated waste. The container should be in good condition and compatible with the chemical.
Storage of Waste Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases.[1]
Disposal Method Arrange for collection by a specialized and licensed hazardous waste disposal company. Do not dispose of down the drain or evaporate.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps from initial preparation to final collection.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare a Designated Halogenated Waste Container A->B C Step 3: Carefully Transfer Waste into the Container B->C D Step 4: Securely Seal and Label the Container C->D E Step 5: Store the Container in a Designated Safe Area D->E F Step 6: Arrange for Professional Waste Collection E->F

Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, equip yourself with the appropriate PPE as detailed in the table above. This includes, at a minimum, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Prepare Waste Container: Obtain a designated waste container specifically for halogenated organic compounds. Ensure the container is clean, in good condition, and has a secure lid.

  • Transfer Waste: In a well-ventilated area or under a chemical fume hood, carefully transfer the this compound waste into the prepared container. Avoid splashing or creating aerosols. If the chemical is in a solid form that has been dissolved in a solvent, the entire solution should be treated as halogenated waste.

  • Seal and Label: Securely close the container lid to prevent any leaks or evaporation. Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name, "this compound."

  • Safe Storage: Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste. Always follow your local, state, and federal regulations for hazardous waste disposal.[1][2]

References

Personal protective equipment for handling 2,3,5-Trifluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,5-Trifluorobenzyl Bromide

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Profile: this compound is a halogenated organic compound. While specific data for this isomer is limited, related trifluorinated and brominated benzyl compounds are known to be corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[1][2] It is imperative to handle this chemical with extreme caution, assuming it possesses similar hazardous properties.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of structurally related trifluorobenzyl bromide compounds. This data should be used as a reference for understanding the general characteristics of this chemical class.

PropertyValueRelated Compound
Molecular Formula C₇H₄BrF₃2,4,5-Trifluorobenzyl bromide[3]
Molecular Weight 225.01 g/mol 2,4,5-Trifluorobenzyl bromide[3]
Appearance Colorless to light yellow clear liquid2,4,5-Trifluorobenzyl bromide[3]
Density ~1.571 - 1.71 g/mL at 25 °C2-(Trifluoromethyl)benzyl bromide, 2,4,5-Trifluorobenzyl bromide[3]
Boiling Point ~72 °C at 7.5 mmHg2-(Trifluoromethyl)benzyl bromide
Flash Point ~83 °C (181.4 °F) - closed cup2-(Trifluoromethyl)benzyl bromide
Refractive Index ~1.494 - 1.51 at 20 °C2-(Trifluoromethyl)benzyl bromide, 2,4,5-Trifluorobenzyl bromide[3]

I. Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory to prevent exposure.

Engineering Controls:
  • Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1][2][4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[2][5][6]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield (faceshields).[7][8] Standard safety glasses are not sufficient.

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[1][6]

  • Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[5][6][9] For tasks with a higher risk of splashing, consider additional protective clothing like an apron or full-body suit.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is insufficient, a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK) is required.[2] Respiratory protection is essential during spill cleanup or in emergency situations.[10]

II. Operational Plan: Step-by-Step Handling Protocol

Preparation and Handling:
  • Pre-Handling Check: Ensure the fume hood is operational, and all required PPE is correctly worn. Confirm the location of the nearest safety shower, eyewash station, and spill kit.

  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: Conduct all transfers and dispensing of the chemical within the fume hood. Avoid generating mists or vapors.[2][4] Use corrosion-resistant equipment for handling.[8]

  • Heating: If heating is required, be aware that it may cause violent rupture of containers.[9] Keep away from open flames, hot surfaces, and ignition sources.[1][2][4]

  • Incompatibilities: Store and handle away from strong oxidizing agents, strong bases, alcohols, amines, and metals.[1][2][5]

Storage:
  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][4][5]

  • Keep containers tightly sealed to prevent moisture contact.[1][2] The material is likely moisture-sensitive.[2]

  • Store in a locked cabinet or an area with restricted access.[1]

  • Keep away from incompatible materials and ignition sources.[1][4]

First Aid and Emergency Procedures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][4][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][4][5]

  • Skin Contact: Immediately remove all contaminated clothing.[1][5][9] Flush the affected skin with large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[2][4][5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][5][10] If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[1][5][10]

  • Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1][4][5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][4][5]

III. Spill and Disposal Plan

Spill Cleanup Protocol:
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Control: Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[2][4][9] Do not use combustible materials like sawdust.[2]

  • Neutralize: For acidic byproducts (from potential hydrolysis), a neutralizing agent may be used cautiously.[1]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[2][4][9]

  • Decontaminate: Clean the spill area thoroughly. Wash all contaminated clothing before reuse.[9]

Disposal Plan:
  • Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.

  • Disposal Procedure: Dispose of the waste through a licensed and approved waste disposal plant.[4][5] Do not allow the material to be released into the environment or enter drains.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[1]

IV. Workflow Visualization

The following diagram illustrates the logical workflow for responding to a chemical spill.

G cluster_spill_response Chemical Spill Emergency Workflow spill Spill Occurs evacuate Evacuate Area Alert Personnel spill->evacuate seek_medical Seek Medical Attention (If Exposed) spill->seek_medical ppe Don Full PPE (incl. Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.